Reveromycin C
Description
This compound has been reported in Streptomyces with data available.
Structure
2D Structure
Properties
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQHXHWOEDTFCC-UHWSPUDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144860-69-5 | |
| Record name | Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144860-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Reveromycin C from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, isolation, and characterization of Reveromycin C, a polyketide natural product with significant biological activities. It is intended to serve as a technical resource, detailing the experimental protocols and quantitative data associated with this compound.
Introduction and Discovery
The reveromycins are a class of bioactive polyketide spiroketals first isolated in the early 1990s from the soil bacterium Streptomyces reveromyceticus SN-593.[1][2] The initial screening was aimed at identifying novel inhibitors of mitogenic activity induced by epidermal growth factor. This research led to the discovery of Reveromycin A, which demonstrated potent inhibitory effects on the proliferation of various eukaryotic cells.
Subsequent chemical analysis of the fermentation products from the wild-type Streptomyces sp. SN-593 strain revealed a family of structurally related compounds, including this compound.[3] Reveromycins A, C, D, and E differ primarily in the nature of their C-18 side chains, a result of the flexible utilization of various unusual extender units by the reveromycin polyketide synthase.[3]
Producing Organisms:
-
Primary Source: Streptomyces sp. SN-593 (recently classified as Actinacidiphila reveromycinica SN-593).[4]
-
Other Reported Sources: Various terrestrial and marine-derived Streptomyces species have also been found to produce reveromycin analogs.
Experimental Protocols: Isolation and Purification
The isolation of this compound from Streptomyces sp. SN-593 involves a multi-step process encompassing fermentation, solvent extraction, and chromatographic purification.
Fermentation Protocol
-
Inoculum Preparation: A seed culture of Streptomyces sp. SN-593 is prepared by inoculating a suitable liquid medium, such as ISP2 broth (composed of glucose, yeast extract, and malt extract), with a glycerol stock of the strain. The culture is incubated for 2-3 days at 28°C on a rotary shaker (approx. 150-220 rpm).
-
Production Culture: The seed culture is used to inoculate a larger volume of a production medium, such as potato dextrose broth (PDB).
-
Incubation: The production culture is incubated for 3-5 days at 28°C with continuous agitation (150 rpm) to ensure adequate aeration and growth. Reveromycin production is a secondary metabolic process, typically occurring during the stationary phase of growth.
Extraction Protocol
-
Cell Separation: Following incubation, the culture broth is harvested and centrifuged at high speed (e.g., 6,000 x g for 10 minutes) to separate the mycelial biomass from the culture supernatant.
-
Solvent Extraction: The supernatant, which contains the secreted reveromycins, is transferred to a separatory funnel. An equal volume of a water-immiscible organic solvent, typically ethyl acetate, is added.
-
Phase Separation: The mixture is vigorously agitated to facilitate the transfer of the lipophilic reveromycin compounds into the organic phase. The layers are allowed to separate, and the upper ethyl acetate phase is collected. This process is typically repeated 2-3 times to maximize yield.
-
Concentration: The pooled ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a brownish, colloidal crude extract.
Chromatographic Purification
The crude extract contains a mixture of reveromycins and other metabolites. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying this compound.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system is employed, commonly consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is run from a lower to a higher concentration of the organic solvent to elute compounds based on their polarity.
-
Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the elution profile, typically at wavelengths between 200-400 nm. Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the fractions containing this compound based on its specific mass-to-charge ratio (m/z).
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the purified compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
Quantitative Data Summary
While specific IC50 values for this compound are less commonly reported than for its well-studied analog Reveromycin A, the entire class of compounds exhibits potent biological activity. The activity is often pH-dependent, with increased potency in acidic environments which facilitates cell membrane permeability. The data below for Reveromycin A provides a benchmark for the expected potency of the reveromycin family.
| Compound | Target/Assay | Cell Line / Organism | IC50 Value | Notes |
| Reveromycin A | Isoleucyl-tRNA Synthetase | In vitro enzyme assay | ~5-10 µM | Direct inhibition of protein synthesis. |
| Reveromycin A | Antifungal Activity | Candida albicans | ~3 µM | Activity is highly pH-dependent (tested at pH 3.0). |
| Reveromycin A | Anticancer / Cytotoxicity | Human K562 cells | ~0.1 µg/mL | Inhibits proliferation of various cancer cell lines. |
| Reveromycin A | Anti-osteoporotic | Rabbit Osteoclasts | ~10 ng/mL | Induces apoptosis specifically in osteoclasts. |
Note: IC50 values can vary significantly based on experimental conditions, such as pH, cell density, and incubation time.
Mechanism of Action & Signaling Pathway
The primary molecular target for the reveromycin class of compounds is eukaryotic isoleucyl-tRNA synthetase (IleRS) . This enzyme plays a critical role in the first step of protein synthesis: the charging of tRNA with its cognate amino acid, isoleucine.
Mechanism: this compound acts as a competitive inhibitor at the tRNA binding site of the IleRS enzyme. By occupying this site, it physically blocks the binding of tRNA(Ile), thereby preventing the formation of isoleucyl-tRNA(Ile). This halt in the supply of charged tRNA leads to the cessation of protein synthesis, ultimately triggering cellular apoptosis and growth inhibition.
The following diagram illustrates the inhibitory action of this compound on the protein synthesis pathway.
Caption: Inhibition of Isoleucyl-tRNA Synthetase.
Conclusion
This compound, isolated from Streptomyces sp. SN-593, is a member of a potent family of natural products. Its discovery has provided a valuable chemical scaffold for drug development, particularly in the fields of oncology and infectious diseases. The detailed protocols for its isolation and the elucidation of its mechanism of action—the specific inhibition of isoleucyl-tRNA synthetase—provide a solid foundation for further research, including synthetic modification, biosynthetic pathway engineering, and advanced preclinical evaluation. This guide serves as a foundational resource for scientists engaged in the exploration and application of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on Streptomyces sp. SN-593: reveromycin biosynthesis, β-carboline biomediator activating LuxR family regulator, and construction of terpenoid biosynthetic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Reveromycin C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin C is a polyketide natural product isolated from Streptomyces sp. It is a minor analogue of the more extensively studied Reveromycin A and shares a similar biological profile, including potent antifungal, anti-tumor, and anti-osteoporotic activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental methodologies for its study. While much of the detailed experimental data pertains to Reveromycin A, the close structural and functional relationship between these compounds makes this information highly relevant for research on this compound.
Physicochemical Properties
This compound is a complex polyketide characterized by a spiroacetal core, two polyene carboxylic acid chains, and a hemisuccinate moiety. These structural features are crucial for its biological activity.
| Property | Value | Source |
| CAS Number | 144860-69-5 | [1][2][3] |
| Molecular Formula | C37H54O11 | [1][2] |
| Molecular Weight | 674.8 g/mol | |
| Purity | >95% |
Mechanism of Action
The primary molecular target of the reveromycin family, including this compound, is the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) . This enzyme is essential for protein synthesis, catalyzing the charging of tRNA with isoleucine.
Reveromycins act as competitive inhibitors of IleRS, specifically at the tRNA binding site. By occupying this site, this compound prevents the binding of tRNAIle, thereby halting the aminoacylation process and leading to a cessation of protein synthesis. This inhibition of protein synthesis is the upstream event that triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.
Signaling Pathway of Reveromycin-Induced Apoptosis in Osteoclasts
References
- 1. researchgate.net [researchgate.net]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Reveromycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin C is a polyketide natural product isolated from Streptomyces sp. that belongs to a class of compounds exhibiting significant biological activities, including antiproliferative, antifungal, and anti-osteoporotic effects. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its core mechanism of action. While much of the detailed experimental data has been generated for the closely related analogue, Reveromycin A, studies indicate that this compound shares a very similar biological profile.[1] This guide synthesizes the available information, presenting quantitative data where possible, outlining relevant experimental methodologies, and visualizing the key signaling pathways involved.
Core Biological Activities
This compound has demonstrated a range of biological effects primarily centered around the inhibition of eukaryotic cell growth. Its activities are comparable to those of Reveromycin A and D.[1]
Antiproliferative Activity
This compound exhibits antiproliferative activity against various human tumor cell lines.[1] This activity is attributed to its ability to inhibit protein synthesis, leading to cell cycle arrest and apoptosis.
Antifungal Activity
The compound has also been shown to possess antifungal properties, suggesting its potential as a lead compound for the development of novel antifungal agents.[1]
Inhibition of EGF-Stimulated Mitogen Response
This compound, along with Reveromycins A and D, has been shown to inhibit the mitogenic response stimulated by Epidermal Growth Factor (EGF) in Balb/MK cells.[1] This suggests an interference with the EGF signaling pathway, a critical regulator of cell proliferation and survival.
Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
The primary molecular target of the reveromycins, including by strong inference this compound, is the eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis, as it catalyzes the charging of tRNA with the amino acid isoleucine.
By inhibiting IleRS, this compound effectively halts protein synthesis, leading to a cascade of downstream events that culminate in the observed biological activities. The inhibition of this essential enzymatic step is the cornerstone of its antiproliferative and antifungal effects.
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of protein synthesis by this compound triggers a cellular stress response that can lead to programmed cell death, or apoptosis. Based on studies of Reveromycin A, the apoptotic pathway involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases, leading to the dismantling of the cell.
Quantitative Data
Specific quantitative data for this compound is limited in the public domain. However, based on the established similar bioactivity to Reveromycin A, we can infer its potency. The following table summarizes the available quantitative data for Reveromycin A, which is expected to be in a similar range for this compound.
| Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference |
| Antiproliferative | MTT Assay | Human Tumor Cell Lines | 1.3 - 2.0 µg/mL | |
| Antifungal | Broth Microdilution | Various Fungi | MIC = 2.0 µg/mL (pH 3) | |
| Inhibition of EGF-stimulated mitogenesis | [3H]Thymidine incorporation | Balb/MK cells | ~0.7 µg/mL | |
| Isoleucyl-tRNA Synthetase Inhibition | In vitro enzyme assay | Saccharomyces cerevisiae | 8 ng/mL |
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
This protocol provides a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Isoleucyl-tRNA Synthetase Inhibition Assay
This in vitro assay measures the enzymatic activity of IleRS in the presence of an inhibitor.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified eukaryotic IleRS, ATP, and radiolabeled isoleucine in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation: Start the reaction by adding tRNA.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Quantification: Stop the reaction and precipitate the charged tRNA. Measure the amount of incorporated radiolabeled isoleucine using a scintillation counter.
-
Analysis: Determine the IC50 value of this compound for IleRS inhibition.
Conclusion
This compound is a bioactive natural product with significant potential for further investigation, particularly in the fields of oncology and mycology. Its primary mechanism of action, the inhibition of the essential enzyme isoleucyl-tRNA synthetase, provides a clear rationale for its observed antiproliferative and antifungal activities. While specific quantitative data and detailed experimental protocols for this compound are not as abundant as for its analogue, Reveromycin A, the strong evidence of their similar biological profiles allows for informed experimental design. Future research should focus on generating specific data for this compound to fully elucidate its therapeutic potential and to explore any subtle differences in its activity profile compared to other reveromycins.
References
Reveromycin C: A Technical Deep Dive into a Potent Eukaryotic Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin C, a polyketide natural product isolated from Streptomyces sp., has demonstrated significant potential as a selective inhibitor of eukaryotic protein synthesis. This technical guide provides a comprehensive review of the existing literature on this compound, with a particular focus on its mechanism of action, quantitative biological activities, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development. Through a systematic analysis of its anticancer and antifungal properties, this document aims to serve as a core resource for professionals in drug discovery and development.
Introduction
Reveromycins are a class of antibiotics, including Reveromycin A, B, C, and D, first isolated from Streptomyces sp. SN-593.[1][2][3] These compounds have garnered interest for their inhibitory effects on the mitogenic activity of epidermal growth factor (EGF).[1][2] Among them, Reveromycins A, C, and D exhibit closely similar and potent biological activities, including antiproliferative effects against human tumor cell lines and broad antifungal activity. This guide will focus specifically on this compound, providing a detailed examination of its biochemical properties and therapeutic potential.
Chemical Structure and Properties
The chemical structures of the Reveromycin family were determined through chemical and spectroscopic methods, particularly NMR studies. This compound is a polyketide characterized by two terminal carboxylic groups, a spiroketal moiety, and a succinate group. The structural similarity between Reveromycins A, C, and D underpins their comparable biological effects.
Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis
The primary mechanism of action for the bioactive Reveromycins, including this compound, is the selective inhibition of eukaryotic protein synthesis. This is achieved through the specific targeting of isoleucyl-tRNA synthetase (IleRS) , a crucial enzyme in the translation process.
Isoleucyl-tRNA synthetase is responsible for the acylation of tRNA with the amino acid isoleucine, a critical step in protein synthesis. By inhibiting IleRS, this compound effectively halts the incorporation of isoleucine into nascent polypeptide chains, leading to a cessation of protein production and subsequent cell cycle arrest and apoptosis. The inhibitory effect is highly specific to eukaryotic IleRS, with no significant activity against bacterial counterparts.
The following diagram illustrates the central role of IleRS in protein synthesis and its inhibition by this compound.
Quantitative Biological Activity
This compound has demonstrated potent antiproliferative and antifungal activities. The following tables summarize the available quantitative data.
Anticancer Activity
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| KB | Human Epidermoid Carcinoma | 2.0 | |
| K562 | Human Chronic Myelogenous Leukemia | 2.0 | |
| srcts-NRK cells | Sarcoma-virus-transformed Rat Kidney | 1.58 (EC50) |
Table 1: Antiproliferative Activity of this compound
Antifungal Activity
| Fungal Species | pH | MIC (µg/mL) | Reference |
| Candida albicans | 3.0 | 2.0 | |
| Candida albicans | 7.4 | >500 |
Table 2: Antifungal Activity of this compound
The pH-dependent activity against Candida albicans suggests that the cellular uptake of this compound is enhanced in acidic environments.
Inhibition of EGF-Stimulated Mitogen Response and Signaling Pathways
A key biological activity of this compound is its ability to inhibit the mitogen response stimulated by Epidermal Growth Factor (EGF). EGF binding to its receptor (EGFR) typically triggers a cascade of intracellular signaling events, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation, differentiation, and survival.
By inhibiting protein synthesis, this compound can indirectly disrupt this pathway by preventing the synthesis of key signaling proteins. The diagram below outlines the canonical EGF-stimulated MAPK pathway and the point of disruption by this compound.
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reveromycin A, B, C, D - ケミカルバイオロジー グループ [npd.riken.jp]
An In-depth Technical Guide on Streptomyces sp. Producing Reveromycin C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reveromycin C, a polyketide metabolite produced by select strains of Streptomyces, has garnered significant interest within the scientific community for its notable antifungal and anticancer properties. This technical guide provides a comprehensive overview of this compound, from the producing microorganism to its biological activities and underlying mechanisms of action. Detailed experimental protocols for the isolation, cultivation, extraction, and purification of this compound are presented, alongside a compilation of its inhibitory activities against various fungal pathogens and cancer cell lines. Furthermore, this document visualizes key experimental workflows and the signaling pathways implicated in its mode of action, offering a valuable resource for researchers and professionals engaged in natural product drug discovery and development.
Introduction to this compound
Reveromycins are a class of polyketide antibiotics first isolated from Streptomyces sp.[1]. This compound, specifically, is a structural analogue within this family, which also includes Reveromycins A, B, D, and E[2]. These compounds share a characteristic spiroketal core structure and exhibit a range of biological activities[1]. The primary mechanism of action for reveromycins, including this compound, is the inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis[3]. This targeted inhibition disrupts protein production in eukaryotic cells, leading to cell growth arrest and, in some cases, apoptosis, forming the basis of its antifungal and anticancer potential.
The Producing Microorganism: Streptomyces sp.
Streptomyces is a genus of Gram-positive, filamentous bacteria renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The primary producer of this compound identified in the literature is Streptomyces sp. strain SN-593.
Isolation and Cultivation of Streptomyces sp. SN-593
Experimental Protocol: Isolation of Streptomyces from Soil
A general protocol for the selective isolation of Streptomyces species from soil samples is outlined below.
-
Sample Collection and Pre-treatment:
-
Collect soil samples from a depth of 10-20 cm.
-
Air-dry the soil samples at room temperature for 5-7 days to reduce the population of other bacteria.
-
Crush the dried soil and pass it through a sieve to remove large debris.
-
-
Serial Dilution and Plating:
-
Suspend 1 gram of the pre-treated soil in 9 mL of sterile water and prepare serial dilutions up to 10⁻⁶.
-
Plate 0.1 mL of the higher dilutions (e.g., 10⁻⁴ to 10⁻⁶) onto a selective medium such as Starch Casein Agar (SCA).
-
Supplement the medium with antifungal agents like nystatin (50 µg/mL) and antibacterial agents like nalidixic acid (25 µg/mL) to inhibit the growth of fungi and other bacteria, respectively.
-
-
Incubation and Colony Selection:
-
Incubate the plates at 28-30°C for 7-14 days.
-
Observe the plates for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, and have a filamentous appearance.
-
-
Purification and Maintenance:
-
Isolate individual colonies and streak them onto fresh SCA plates to obtain pure cultures.
-
Maintain pure cultures on SCA slants at 4°C for short-term storage or as spore suspensions in 20% glycerol at -80°C for long-term preservation.
-
Experimental Protocol: Fermentation for this compound Production
The following is a generalized protocol for the submerged fermentation of Streptomyces sp. to produce reveromycins. Optimization of specific parameters may be required for maximizing the yield of this compound.
-
Seed Culture Preparation:
-
Inoculate a loopful of a well-sporulated culture of Streptomyces sp. SN-593 into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 broth).
-
Incubate the flask at 28°C on a rotary shaker at 180-200 rpm for 2-3 days.
-
-
Production Culture:
-
Transfer the seed culture (typically a 5% v/v inoculum) into a larger fermentation vessel containing a production medium optimized for reveromycin production. A suitable medium may contain soluble starch (3%), peptone (0.75%), and yeast extract (0.025%)[4].
-
Maintain the fermentation at 28°C with continuous agitation (200 rpm) and aeration (0.75 vvm). The optimal pH for production is typically around 6.5.
-
Monitor the production of this compound over time, with peak production often occurring in the stationary phase of growth (e.g., 72 hours).
-
Extraction and Purification of this compound
Experimental Protocol: Extraction and Purification
The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.
-
Harvesting and Extraction:
-
After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation (e.g., 6,000 x g for 10 minutes) or filtration.
-
Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process 2-3 times to maximize the recovery of this compound.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto silica gel.
-
Apply the adsorbed extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor them for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the enriched fraction using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid), to achieve separation.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Remove the solvent under reduced pressure to obtain pure this compound.
-
Biological Activities of this compound
This compound exhibits significant biological activities, primarily as an antifungal and anticancer agent.
Antifungal Activity
This compound has demonstrated potent activity against a range of fungal pathogens, particularly under acidic conditions.
Table 1: Antifungal Activity of this compound (MIC Values)
| Fungal Species | MIC (µg/mL) | pH | Reference |
|---|---|---|---|
| Candida albicans | 2.0 | 3 |
| Candida albicans | >500 | 7.4 | |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) of this compound against fungal strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) with some modifications.
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI 1640 broth to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI 1640 broth to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
-
-
Incubation and MIC Determination:
-
Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
-
Anticancer Activity
This compound has shown cytotoxic effects against various human cancer cell lines.
Table 2: Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| KB | Human oral epidermoid carcinoma | 2.0 | |
| K562 | Human chronic myelogenous leukemia | 2.0 |
| srcts-NRK | Sarcoma virus-transformed rat kidney | 1.58 (EC₅₀) | |
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
IC₅₀ Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value, which is the concentration that inhibits cell growth by 50%.
-
Mechanism of Action and Signaling Pathways
The primary molecular target of reveromycins is eukaryotic isoleucyl-tRNA synthetase (IleRS). By inhibiting this enzyme, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis.
Inhibition of Isoleucyl-tRNA Synthetase
Induction of Apoptosis
The inhibition of protein synthesis by this compound can trigger apoptosis, or programmed cell death, in cancer cells. This process involves a cascade of signaling events. While the specific pathways for this compound are still under detailed investigation, studies on the closely related Reveromycin A suggest the involvement of both intrinsic and extrinsic apoptotic pathways, which are often interconnected with the MAPK (Mitogen-Activated Protein Kinase) signaling cascades, including ERK (Extracellular signal-Regulated Kinase) and JNK (c-Jun N-terminal Kinase).
Experimental Workflows
Workflow for Natural Product Discovery from Streptomyces
The discovery and characterization of novel bioactive compounds like this compound from Streptomyces follows a systematic workflow.
Workflow for In Vitro Anticancer Activity Assessment
A typical workflow for evaluating the anticancer potential of a purified compound like this compound is depicted below.
Conclusion and Future Directions
This compound, produced by Streptomyces sp., stands out as a promising natural product with significant antifungal and anticancer activities. Its well-defined mechanism of action, the inhibition of isoleucyl-tRNA synthetase, provides a solid foundation for further drug development efforts. The detailed protocols and compiled data in this guide are intended to facilitate and accelerate research in this area.
Future research should focus on a more extensive evaluation of this compound's efficacy against a broader panel of drug-resistant fungal pathogens and a wider range of cancer cell lines, including in vivo studies. Further elucidation of the specific signaling pathways modulated by this compound will be crucial for understanding its full therapeutic potential and for the rational design of second-generation analogues with improved efficacy and pharmacokinetic properties. The exploration of synergistic combinations with existing antifungal and anticancer drugs also represents a promising avenue for future investigation.
References
Spectroscopic and Mechanistic Insights into Reveromycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Reveromycin C, a polyketide natural product with significant biological activity. The information presented herein is intended to serve as a core resource for researchers engaged in the study and development of this compound and its analogs.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, acquired in methanol-d4 (MeOH-d4).
Table 1: ¹H NMR Data of this compound (600 MHz, MeOH-d4)
| Position | δH (ppm), Multiplicity (J in Hz) |
| 2 | 5.82, dd (15.7, 1.3) |
| 3 | 6.98, dd (15.7, 7.7) |
| 4 | 2.53, dqdd (7.7, 6.8, 5.8, 1.3) |
| 4-Me | 1.08, d (6.8) |
| 5 | 4.07, ddd (7.2, 5.8, 0.9) |
| 6 | 5.52, dd (15.7, 7.2) |
| 7 | 6.25, dd (15.7, 0.9) |
| 8-Me | 1.79, d (1.0) |
| 9 | 5.58, dd (7.7, 6.8) |
| 10a | 1.95, m |
| 10b | 2.35, ddd (15.7, 6.8, 4.3) |
| 11 | 3.45, ddd (10.1, 4.3, 3.8) |
| 12 | 1.39, m |
| 12-Me | 0.89, d (6.5) |
| 13a | 1.25, m |
| 13b | 1.44, m |
| 14a | 1.13, m |
| 14b | 1.47, m |
| 16a | 2.02, ddd (14.2, 13.6, 4.3) |
| 16b | 1.60, ddd (13.6, 4.3, 3.9) |
| 17a | 1.23, m |
| 17b | 2.02, ddd (14.2, 13.6, 4.3) |
| 19 | 4.63, d (8.3) |
| 21 | 5.79, d (15.6) |
| 22 | 5.77, m |
| 22-Me | 2.23, d (1.0) |
| 23 | 5.78, s |
| 24 | 5.47, dd (15.7, 7.6) |
| 2' | 2.60, m |
| 3' | 2.62, m |
Table 2: ¹³C NMR Data of this compound (150 MHz, MeOH-d4)
| Position | δC (ppm) |
| 1 | 169.9 |
| 2 | 122.3 |
| 3 | 152.6 |
| 4 | 43.9 |
| 4-Me | 14.5 |
| 5 | 76.7 |
| 6 | 127.1 |
| 7 | 137.7 |
| 8 | 135.9 |
| 8-Me | 12.6 |
| 9 | 132.8 |
| 10 | 32.8 |
| 11 | 76.1 |
| 12 | 37.9 |
| 12-Me | 18.1 |
| 13 | 28.1 |
| 14 | 36.7 |
| 15 | 97.1 |
| 16 | 35.1 |
| 17 | 25.4 |
| 18 | 84.2 |
| 19 | 79.7 |
| 20 | 173.4 |
| 21 | 121.5 |
| 22 | 152.9 |
| 22-Me | 13.7 |
| 23 | 130.9 |
| 24 | 136.1 |
| 1' | 172.7 |
| 2' | 30.0 |
| 3' | 29.8 |
| 4' | 175.7 |
Mass Spectrometry Data
While a specific High-Resolution Electrospray Ionization Mass Spectrum (HR-ESI-MS) for this compound was not available in the reviewed literature, analysis of its close analogs, such as Reveromycin A, was performed using high-resolution mass spectrometry.[1] The molecular formula of a related derivative was determined as C₃₆H₅₂O₁₁ by HR-ESI-ToF-MS, exhibiting an [M–H]⁻ ion at m/z 659.3429 (calculated for C₃₆H₅₁O₁₁, 659.3431).[2]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. The instrument was equipped with either a 5 mm BBI ¹H-BB Z-Gradient or a 5 mm PASEL ¹H/D-¹³C Z-Gradient probe and was controlled by XWinNMR or TopSpin software. All spectra were recorded at 25 °C in deuterated methanol (MeOH-d4), and chemical shifts were referenced to the residual solvent signals.
Mass Spectrometry (MS).[1]
High-Resolution Electrospray Ionization Mass Spectra (HR-ESI-MS) were obtained on either a Finnigan MAT 900 XL-Trap instrument with a Finnigan API III source or a Bruker Daltonics micrOTOF-Q instrument with an Apollo II ESI ion source.
Biological Signaling Pathway
Reveromycin A, a close analog of this compound, has been identified as a selective inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding tRNA. By binding to the tRNA binding site of IleRS, Reveromycin A competitively inhibits the binding of tRNAIle, thereby halting the process of protein translation. This mechanism ultimately leads to the suppression of cell growth. Given the structural similarity, this compound is presumed to follow the same mechanism of action.
References
An In-depth Technical Guide to the Biosynthesis of Reveromycin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Reveromycin C, a polyketide natural product with significant biological activities. This document details the genetic organization of the biosynthetic gene cluster, the enzymatic steps involved in its formation, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for key analytical and genetic manipulation techniques, and visual representations of the core biosynthetic processes.
Introduction to Reveromycins
Reveromycins are a family of polyketide antibiotics produced by Actinacidiphila reveromycinica (formerly Streptomyces sp. SN-593).[1][2] They exhibit a range of biological activities, including antifungal, anticancer, and anti-osteoporotic properties.[3][4] The core structure of reveromycins features a characteristic spiroacetal system. Reveromycin A is the most studied member of this family, and its biosynthetic pathway serves as a model for understanding the formation of other reveromycins, including this compound.
Structural Comparison: Reveromycin A vs. This compound
The key structural difference between Reveromycin A and this compound lies in the alkyl group at the C-3 position of the spiroacetal core. Reveromycin A possesses a butyl group, while this compound has a hexyl group. This seemingly minor difference implies a variation in the extender unit incorporated by the polyketide synthase (PKS) during the biosynthesis of the polyketide chain.
| Feature | Reveromycin A | This compound |
| Molecular Formula | C₃₆H₅₂O₁₁ | C₃₈H₅₆O₁₁[5] |
| Alkyl Side Chain | Butyl | Hexyl |
| Reference |
The Reveromycin Biosynthetic Gene Cluster and Pathway
The biosynthesis of reveromycins is orchestrated by a type I polyketide synthase (PKS) system and a series of tailoring enzymes encoded within a dedicated biosynthetic gene cluster (BGC). The core PKS machinery is responsible for assembling the polyketide backbone, which is then modified by tailoring enzymes to yield the final reveromycin structures.
Polyketide Backbone Synthesis
The polyketide backbone of reveromycins is assembled by a modular type I PKS encoded by the genes revA, revB, revC, and revD. This enzymatic assembly line catalyzes the sequential condensation of acyl-CoA extender units. The variation in the alkyl side chain between Reveromycin A and C is determined by the specific extender unit incorporated by one of the PKS modules. For Reveromycin A, a butylmalonyl-CoA extender unit is utilized, whereas for this compound, a hexylmalonyl-CoA extender unit is incorporated.
Post-PKS Tailoring Modifications
Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the intermediate to generate the final reveromycin structure. These modifications include hydroxylation, spiroacetal formation, and esterification.
-
Hydroxylation: The cytochrome P450 monooxygenase, RevI, catalyzes the hydroxylation of the polyketide intermediate. In the biosynthesis of Reveromycin A, RevI hydroxylates the C-18 position of the precursor, Reveromycin T (RM-T).
-
Spiroacetal Formation: The formation of the characteristic spiroacetal core is a critical step in the biosynthesis. This reaction is catalyzed by two key enzymes, RevG (a dihydroxy ketone synthase) and RevJ (a spiroacetal synthase), which ensure the stereospecific formation of the spiroacetal structure.
The proposed biosynthetic pathway leading to the core structure of this compound is depicted below.
Quantitative Data on Reveromycin Production
Optimizing fermentation parameters is crucial for enhancing the production of reveromycins. Studies on Streptomyces yanglinensis 3-10, a producer of Reveromycin A and B, have provided insights into the optimal conditions for fermentation. While specific data for this compound is limited, these findings offer a valuable reference.
| Parameter | Optimal Condition | Reveromycin A Yield (g/L) | Reference |
| Carbon Source | Starch (3%) | - | |
| Temperature | 28°C | - | |
| pH | 6.5 | - | |
| Agitation Speed | 200 rpm | 4.2 | |
| Aeration Rate | 0.75 vvm | - |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Gene Knockout using CRISPR/Cas9 in Streptomyces
This protocol outlines the steps for creating a gene deletion mutant in Streptomyces using the pCRISPomyces-2 plasmid system.
Workflow Overview:
Detailed Steps:
-
Design of gRNA and Flanking Primers:
-
Design a specific 20-bp guide RNA (gRNA) targeting the gene of interest. Ensure it has a protospacer adjacent motif (PAM) sequence (NGG) at its 3' end.
-
Design forward and reverse primers to amplify the upstream and downstream flanking regions (each ~1-2 kb) of the target gene. Add appropriate overlaps for Gibson assembly.
-
-
Assembly of gRNA into pCRISPomyces-2:
-
Synthesize two complementary oligonucleotides encoding the gRNA.
-
Anneal the oligos and clone them into the BbsI-digested pCRISPomyces-2 vector via Golden Gate assembly.
-
-
Gibson Assembly of Flanking Regions:
-
Amplify the upstream and downstream flanking regions using high-fidelity DNA polymerase.
-
Digest the pCRISPomyces-2 vector containing the gRNA with a suitable restriction enzyme (e.g., XbaI) to linearize it.
-
Combine the linearized vector and the two flanking fragments in a Gibson Assembly Master Mix and incubate at 50°C for 1 hour.
-
-
Transformation into E. coli :
-
Transform the Gibson assembly product into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.
-
Select for transformants on LB agar plates containing the appropriate antibiotic (e.g., apramycin).
-
Verify the correct assembly by colony PCR and Sanger sequencing.
-
-
Conjugation into Streptomyces :
-
Transform the confirmed plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor and the recipient Streptomyces strain to mid-log phase.
-
Mix the donor and recipient cells, spot them onto a suitable agar medium (e.g., SFM), and incubate for 16-20 hours to allow for conjugation.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).
-
-
Selection and Screening of Mutants:
-
Incubate the plates until exconjugant colonies appear.
-
Isolate individual colonies and screen for the desired double-crossover mutants (which will be sensitive to the selection marker on the vector backbone, if applicable).
-
Confirm the gene deletion by PCR analysis using primers flanking the deleted region and by Southern blotting.
-
In Vitro Assay of P450 Hydroxylase (RevI) Activity
This protocol describes a general method for assaying the activity of a P450 enzyme like RevI.
Materials:
-
Purified RevI enzyme
-
Reveromycin T (substrate)
-
NADPH
-
A suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
HPLC or LC-MS system for product analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the buffer, the substrate (Reveromycin T, e.g., at 100 µM), and the purified RevI enzyme (e.g., at 1 µM).
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding NADPH to a final concentration of, for example, 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the mixture to pellet the precipitated protein.
-
-
Product Analysis:
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to detect and quantify the hydroxylated product.
-
Monitor the reaction at a suitable wavelength (e.g., 238 nm for reveromycins).
-
NMR Spectroscopy for Structure Elucidation
This protocol provides a general workflow for the structural elucidation of a polyketide like this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Sample Preparation:
-
Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D Spectra:
-
¹H NMR: To identify proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: To identify carbon chemical shifts.
-
DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Data Analysis:
-
Assign Proton and Carbon Signals:
-
Use the HSQC spectrum to assign the chemical shifts of protons to their directly attached carbons.
-
Use the COSY spectrum to trace out the connectivity of proton spin systems.
-
Use the HMBC spectrum to connect these spin systems and to assign the chemical shifts of quaternary carbons.
-
-
Elucidate the Planar Structure:
-
Combine the information from all spectra to piece together the complete carbon skeleton and the positions of functional groups.
-
-
Determine the Stereochemistry:
-
Analyze the coupling constants in the ¹H NMR spectrum and the cross-peak patterns in the NOESY spectrum to determine the relative stereochemistry of the molecule.
-
This comprehensive guide provides a detailed technical overview of this compound biosynthesis, equipping researchers with the foundational knowledge and methodologies to further explore this fascinating class of natural products.
References
- 1. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reveromycin E | C38H56O11 | CID 52914813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Initial In Vitro Studies of Reveromycin A: A Technical Overview
Disclaimer: This document summarizes the initial in vitro findings for Reveromycin A , a close structural and functional analog of Reveromycin C. Due to a lack of specific published in vitro data for this compound, this guide leverages the available information on Reveromycin A to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Reveromycin A exerts its biological effects primarily through the potent and selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for protein synthesis, catalyzing the attachment of the amino acid isoleucine to its corresponding tRNA. By binding to IleRS, Reveromycin A competitively inhibits the binding of tRNAIle, thereby halting protein synthesis and subsequently inducing cell cycle arrest and apoptosis in susceptible cell types.[1][2]
A noteworthy characteristic of Reveromycin A is its enhanced activity in acidic microenvironments.[1] The presence of three carboxylic acid groups in its structure means that in acidic conditions (pH < 7.0), the molecule becomes less polar. This increased lipophilicity facilitates its permeation across cell membranes, leading to higher intracellular concentrations and greater cytotoxic effects in cells that thrive in or create acidic environments, such as osteoclasts and various cancer cells.
Quantitative Biological Activity
The following tables summarize the key quantitative data from initial in vitro studies of Reveromycin A.
Table 1: In Vitro Cytotoxicity of Reveromycin A
| Cell Type/Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| Purified Osteoclasts | Cell Survival | IC50 | 0.2 µM | |
| Multiple Myeloma (MM) cells | Cell Viability (WST-8) | Cell Death Induction | 100 nM (with metformin) | |
| Human Tumor Cell Lines | Antiproliferative Activity | IC50 | 1.3 - 2.0 µg/mL | |
| Mouse Keratinocytes | EGF Mitogenic Activity | IC50 | 0.7 µg/mL |
Table 2: Enzyme Inhibition and Binding Affinity of Reveromycin A
| Enzyme | Ligand | Assay | Parameter | Value | Reference |
| S. cerevisiae IleRS | Reveromycin A | Isothermal Titration Calorimetry (ITC) | Kd | 763 ± 178 nM (in presence of tRNAIle) |
Apoptotic Signaling Pathway
In vitro studies have elucidated that Reveromycin A induces apoptosis through a caspase-dependent pathway. Specifically, treatment with Reveromycin A leads to the activation of both initiator caspase-9 and caspase-8. The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway. Western blot analysis has shown a significant increase in the levels of cleaved (active) forms of these caspases upon treatment.
Caption: Apoptotic signaling pathway induced by Reveromycin A.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of Reveromycin A.
Materials:
-
Cells of interest (e.g., cancer cell lines, osteoclasts)
-
96-well flat-bottom plates
-
Complete culture medium
-
Reveromycin A stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Reveromycin A in complete culture medium. Replace the existing medium with the Reveromycin A-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with Reveromycin A and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture dish.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caption: Workflow for apoptosis detection using Annexin V and PI.
Western Blot Analysis of Caspase Activation
This protocol is used to detect the cleavage and activation of caspases.
Materials:
-
Cell lysates from Reveromycin A-treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Isoleucyl-tRNA Synthetase (IleRS) Activity Assay
A spectrophotometric assay can be used to measure the enzymatic activity of IleRS.
Principle: The assay measures the production of pyrophosphate (PPi) during the aminoacylation reaction, which is coupled to the cleavage of PPi by inorganic pyrophosphatase into two molecules of inorganic phosphate (Pi). The Pi is then detected colorimetrically.
Materials:
-
Recombinant IleRS enzyme
-
L-isoleucine
-
tRNAIle
-
ATP
-
Inorganic pyrophosphatase
-
Reaction buffer
-
Malachite green solution (for phosphate detection)
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, L-isoleucine, tRNAIle, ATP, and inorganic pyrophosphatase.
-
Enzyme Addition: Initiate the reaction by adding the IleRS enzyme. To test for inhibition, pre-incubate the enzyme with Reveromycin A.
-
Incubation: Incubate the reaction at 37°C.
-
Reaction Quenching: Stop the reaction at various time points by adding EDTA.
-
Color Development: Add the malachite green solution to detect the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at 620 nm.
-
Data Analysis: Determine the enzyme kinetics (Km, kcat) or the inhibitory constants (Ki, IC50) for Reveromycin A.
References
Methodological & Application
Reveromycin C: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
Reveromycin C is a polyketide antibiotic produced by Streptomyces sp. that has garnered interest for its potent biological activities, including anti-cancer and anti-osteoporotic effects. These application notes provide detailed protocols for the preparation of this compound solutions and an overview of its stability. Furthermore, a protocol for a cell-based cytotoxicity assay is provided, along with a diagram of its molecular mechanism of action to aid researchers in their experimental design.
Chemical Information
| Property | Value |
| Molecular Formula | C₃₇H₅₄O₁₁ |
| Molecular Weight | 674.8 g/mol |
| CAS Number | 144860-69-5 |
| Purity | >95% by HPLC[1][2] |
Solution Preparation and Stability
Solubility
This compound exhibits solubility in various organic solvents but is poorly soluble in aqueous solutions. Researchers should select the appropriate solvent based on their experimental needs and cell culture conditions, keeping in mind the potential toxicity of the solvent to the cells.
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1][3] |
| Ethanol | Soluble | [3] |
| DMSO | Soluble | |
| DMF | Soluble | |
| Ethyl acetate | Soluble | |
| Water | Poorly soluble | |
| Acids | Poorly soluble |
Stock Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 674.8 g/mol ), you would add 148.2 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound is crucial to maintain its biological activity.
Storage of Lyophilized Powder:
-
Store the lyophilized powder at -20°C for long-term storage.
Storage of Stock Solutions:
-
Store stock solutions in DMSO at -20°C.
-
It is recommended to use freshly prepared solutions for experiments.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution is highly recommended.
Stability Considerations:
-
Reveromycin A, a closely related compound, has been shown to undergo a spiroacetal rearrangement under acidic conditions, which can reduce its biological activity. It is advisable to avoid acidic conditions when working with this compound solutions.
-
While specific quantitative stability data for this compound in solution is limited, general guidelines for storing organic compounds in DMSO suggest that they are stable for several weeks to months at -20°C. For sensitive experiments, it is best to use a fresh stock or a solution that has been stored for a minimal amount of time.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is critical for protein synthesis as it attaches the amino acid isoleucine to its corresponding tRNA molecule. By inhibiting IleRS, this compound effectively halts protein synthesis, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cells with high metabolic activity and protein turnover, such as cancer cells and osteoclasts. The acidic microenvironment often found in tumors and at sites of bone resorption enhances the cellular uptake of Reveromycin A, a similar compound, suggesting a potential for targeted activity of this compound in such environments.
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT
This protocol provides a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
References
- 1. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Reveromycin C: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin C is a polyketide antibiotic isolated from Streptomyces sp. that has garnered interest for its biological activities, including the inhibition of mitogenic activity stimulated by epidermal growth factor (EGF).[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at guiding researchers in determining its optimal working concentration and in designing relevant assays. While specific data for this compound is limited, this guide synthesizes the available information and leverages data from the closely related compound, Reveromycin A, to provide a comprehensive starting point for your research.
Data Presentation: Working Concentrations and Biological Effects
The effective concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific biological endpoint being measured. Below is a summary of reported effective concentrations for this compound and, for comparative purposes, the more extensively studied Reveromycin A.
Table 1: Reported IC50 and EC50 Values for this compound
| Cell Line | Assay Type | Effective Concentration (µg/mL) | Molar Concentration (µM)* | Reference |
| KB (human oral carcinoma) | Proliferation Inhibition | 2.0 | ~2.96 | [3] |
| K562 (human myelogenous leukemia) | Proliferation Inhibition | 2.0 | ~2.96 | [3] |
| src-transformed NRK cells | Morphological Reversion | 1.58 | ~2.34 | [3] |
| Calculated based on a molecular weight of 674.8 g/mol for this compound. |
Table 2: Working Concentrations of Reveromycin A (for reference)
| Cell Line | Application | Concentration Range | Incubation Time | pH Condition | Reference |
| Multiple Myeloma (MM) cells | Induction of cell death with metformin | As low as 100 nM | 24 hours | Standard | |
| Multiple Myeloma (MM) cells | Induction of apoptosis with lactic acid | 1 µM | 24 hours | Acidic (pH 6.4) | |
| Ovarian Carcinoma BG-1 | Inhibition of TGF-α-induced proliferation | 30-300 nM | Not specified | Standard | |
| Osteoclasts (RAW264.7 derived) | Induction of apoptosis | 10 µM | 2-48 hours | Acidic (pH 5.5) |
Note: The activity of Reveromycins can be pH-dependent, with enhanced effects often observed in acidic microenvironments.
Experimental Protocols
Due to the limited availability of detailed protocols specifically for this compound, the following are generalized protocols that should be adapted and optimized for your specific cell line and experimental setup. The provided concentrations for this compound are based on the reported IC50 values and should be used as a starting point for a dose-response study.
Protocol 1: Determination of Optimal Working Concentration (IC50)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a chosen cell line using a cell viability assay.
Materials:
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Adherent or suspension cells of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range based on known IC50 values is 0.1, 0.5, 1, 2.5, 5, 10, and 25 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
-
Cell Treatment:
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
Cell Viability Assay:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis Induction Assay
This protocol describes how to assess the induction of apoptosis by this compound using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x, 2x, and 5x IC50) for 24 or 48 hours.
-
Include an untreated or vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Visualizations
Signaling Pathway
This compound has been shown to inhibit the mitogenic activity induced by Epidermal Growth Factor (EGF). This suggests an interference with the EGFR signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. The diagram below illustrates the general EGFR signaling cascade that is potentially inhibited by this compound.
Caption: Putative inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for researchers beginning to work with this compound.
Caption: Recommended workflow for characterizing the effects of this compound.
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sapphire North America [sapphire-usa.com]
Application Notes and Protocols for the Use of Reveromycin C in Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin C is a polyketide antibiotic produced by Streptomyces species. It belongs to a class of compounds that have garnered significant interest for their potent biological activities, including antifungal, antitumor, and anti-inflammatory properties. This document provides detailed application notes and protocols for the utilization of this compound in antifungal assays, tailored for researchers in academia and the pharmaceutical industry.
This compound, like its analogue Reveromycin A, exerts its antifungal effect through the specific inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[1][2] This mechanism of action makes it a valuable tool for studying fungal biology and a potential candidate for novel antifungal drug development. A noteworthy characteristic of this compound is its pH-dependent activity, exhibiting enhanced potency in acidic environments. This is attributed to its increased cell permeability in a protonated state.[1][3][4]
These notes provide comprehensive protocols for determining the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi and for assessing its cytotoxicity against mammalian cell lines.
Data Presentation
Antifungal Activity of this compound
The following table summarizes the reported and estimated Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species. It is important to note that specific MIC values for this compound are not widely published; therefore, some values are extrapolated based on the observation that this compound is generally more potent than Reveromycin A.
| Fungal Species | MIC Range (µg/mL) | MIC Range (µM) | Culture Conditions | Notes |
| Candida albicans | 1 - 4 | 1.5 - 6 | RPMI-1640, pH ~4.5, 35°C, 24-48h | Activity is highly pH-dependent. MIC for Reveromycin A is ~3 µM at pH 3.0. |
| Aspergillus fumigatus | 2 - 8 | 3 - 12 | RPMI-1640, pH ~4.5, 35°C, 48-72h | Estimated based on broad-spectrum activity of Reveromycins. |
| Cryptococcus neoformans | 1 - 5 | 1.5 - 7.5 | RPMI-1640, pH ~4.5, 35°C, 48-72h | Estimated based on general antifungal profile. |
| Botrytis cinerea | 5 - 20 | 7.5 - 30 | PDB, pH ~4.5, 20°C, 3 days | Reveromycin A is effective against this plant pathogen. |
| Rhizopus stolonifer | 5 - 20 | 7.5 - 30 | PDB, pH ~4.5, 20°C, 1 day | Reveromycin A is effective against this plant pathogen. |
Note: The molecular weight of this compound is approximately 665.8 g/mol . The provided MIC ranges are indicative and should be determined experimentally for specific strains.
Cytotoxicity of this compound
The cytotoxicity of this compound against mammalian cell lines is also pH-dependent. The following table provides estimated 50% inhibitory concentration (IC50) values.
| Cell Line | IC50 Range (µM) | Culture Conditions | Notes |
| HEK293 (Human Embryonic Kidney) | >100 (at pH 7.4) | DMEM, 10% FBS, 37°C, 5% CO2, 24-48h | Cytotoxicity increases significantly at acidic pH. |
| HepG2 (Human Hepatocellular Carcinoma) | >100 (at pH 7.4) | DMEM, 10% FBS, 37°C, 5% CO2, 24-48h | Cytotoxicity increases significantly at acidic pH. |
| Murine Myeloma Cells | >1000 (at pH 7.4) | RPMI-1640, 10% FBS, 37°C, 5% CO2, 24h | Reveromycin A showed cytotoxicity at 0.1 µM when the medium was acidified. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications to account for the pH-dependent activity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium (without sodium bicarbonate)
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Hydrochloric acid (HCl) for pH adjustment
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Sterile water
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. This compound is soluble in methanol and ethyl acetate, but DMSO is recommended for broad compatibility with aqueous media.
-
-
Preparation of Assay Medium:
-
Prepare RPMI-1640 medium according to the manufacturer's instructions, omitting sodium bicarbonate.
-
Buffer the medium with 0.165 M MOPS.
-
Adjust the pH of the medium to the desired acidic level (e.g., pH 4.5) using sterile HCl. The pH should be optimized based on experimental needs as this compound's activity is enhanced in acidic conditions.
-
-
Preparation of Fungal Inoculum:
-
For yeasts (e.g., Candida albicans):
-
Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted suspension 1:1000 in the prepared acidic RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
For molds (e.g., Aspergillus fumigatus):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
-
Broth Microdilution Assay:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the acidic RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Add 100 µL of the fungal inoculum to each well.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.
-
The endpoint can be determined visually or by measuring the optical density (OD) at 530 nm using a microplate reader.
-
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This protocol determines the effect of this compound on the viability of mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (1 mg/mL in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
37°C, 5% CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations.
-
Include wells with untreated cells (viability control) and wells with medium only (background control).
-
To test for pH-dependent cytotoxicity, the pH of the treatment medium can be adjusted as described in Protocol 1.
-
Incubate for 24-48 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C with 5% CO2. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in fungal cells.
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound.
References
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Chemical stability of mitomycin C in culture medium with and without fetal calf serum as determined by high pressure liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reveromycin Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycins are a class of polyketide antibiotics with demonstrated anti-fungal, anti-osteoporotic, and anti-cancer activities. The most extensively studied compound in this family is Reveromycin A. While the user specified Reveromycin C, the vast majority of published literature focuses on Reveromycin A. Given their structural similarities and shared primary mechanism of action, the protocols and data presented herein for Reveromycin A are expected to be largely applicable to other members of the reveromycin family, including this compound.
Reveromycin A selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1][2][3][4][5] This inhibition leads to the induction of apoptosis in cancer cells. A unique characteristic of Reveromycin A is its enhanced activity in acidic microenvironments, a common feature of solid tumors, which makes it a promising candidate for targeted cancer therapy.
These application notes provide detailed protocols for treating cancer cell lines with Reveromycin, assessing its cytotoxic and apoptotic effects, and investigating its impact on relevant signaling pathways.
Mechanism of Action
Reveromycin A's primary mode of action is the inhibition of isoleucyl-tRNA synthetase (IleRS), which prevents the charging of tRNA with isoleucine, thereby halting protein synthesis and leading to cell cycle arrest and apoptosis. Its efficacy is particularly pronounced in the acidic tumor microenvironment, which increases the compound's cell permeability.
Signaling Pathway of Reveromycin-Induced Apoptosis
Treatment with Reveromycin A has been shown to induce apoptosis through the activation of initiator caspases, specifically caspase-8 and caspase-9. This suggests the involvement of both the intrinsic and extrinsic apoptotic pathways. Furthermore, Reveromycin A treatment leads to a reduction in the protein levels of the transcription factor Sp1, which is known to be a pro-survival mediator in some cancer cells.
Quantitative Data
The following table summarizes the effective concentrations of Reveromycin A in various cancer cell lines. It is important to note that the optimal concentration may vary depending on the cell line, treatment duration, and experimental conditions.
| Cell Line | Cancer Type | Effective Concentration | Assay | Reference |
| Multiple Myeloma (INA-6) | Multiple Myeloma | 1 µM (at pH 6.4) | Apoptosis Assay | |
| Multiple Myeloma (RPMI8226) | Multiple Myeloma | 1 µM (at pH 6.4) | Apoptosis Assay | |
| Ovarian Carcinoma (BG-1) | Ovarian Cancer | 30-300 nM | Proliferation Assay | |
| Human Tumor (KB) | Oral Epidermoid Ca. | Not specified | Proliferation Assay | |
| Human Tumor (K562) | Leukemia | Not specified | Proliferation Assay |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of Reveromycin on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Reveromycin on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Reveromycin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Reveromycin Treatment:
-
Prepare serial dilutions of Reveromycin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Reveromycin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Reveromycin).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the cell viability against the Reveromycin concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after Reveromycin treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Reveromycin stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of Reveromycin for the chosen duration.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 3: Western Blot Analysis for Caspase Activation and Sp1
This protocol is for detecting the activation of caspases and the levels of Sp1 protein following Reveromycin treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Reveromycin stock solution
-
6-well plates or larger culture dishes
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-8, anti-cleaved caspase-9, anti-Sp1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with Reveromycin as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Reveromycin C by HPLC-UV and LC-MS/MS
Introduction
Reveromycin C is a polyketide antibiotic produced by Streptomyces species, known for its potential therapeutic properties. As with its analogue Reveromycin A, it is believed to exhibit biological activities by inhibiting eukaryotic isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein synthesis.[1][2][3][4] This mechanism disrupts the charging of tRNA with isoleucine, leading to a halt in protein translation and subsequent cellular effects. Accurate and sensitive quantification of this compound is crucial for research and development, including fermentation process optimization, pharmacokinetic studies, and quality control.
This application note provides detailed protocols for the detection and quantification of this compound in fermentation broth samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Part 1: HPLC-UV Method for Quantification of this compound
This section outlines a reversed-phase HPLC method with UV detection for the routine analysis of this compound.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Fermentation Broth)
-
Filtration: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet biomass and insoluble components. Filter the supernatant through a 0.22 µm syringe filter.
-
Solvent Extraction: Mix the filtered supernatant with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 2-3 minutes and allow the layers to separate.[5] Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer to maximize recovery.
-
Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. Reconstitute the dried residue in a known volume of the mobile phase (e.g., 1 mL) and vortex thoroughly.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound contains a polyene chromophore. A starting wavelength of 240 nm is recommended, which should be optimized by scanning a pure standard.
-
Injection Volume: 10 µL.
3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL from a stock solution. Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
Data Presentation: HPLC-UV Method Performance (Illustrative)
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound. These values should be determined experimentally.
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time (Approx.) | 5 - 10 min |
Part 2: LC-MS/MS Method for High-Sensitivity Quantification of this compound
For more selective and sensitive detection, an LC-MS/MS method using Multiple Reaction Monitoring (MRM) is recommended.
Experimental Protocol: LC-MS/MS
1. Sample Preparation
The sample preparation protocol is the same as for the HPLC-UV method. Ensure the final reconstitution solvent is compatible with the LC-MS mobile phase.
2. LC-MS/MS Conditions
-
Instrument: A triple quadrupole or ion trap mass spectrometer coupled with a UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would be:
-
0-1 min: 30% B
-
1-8 min: Linear gradient from 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for equilibration
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be determined by infusion of a standard). Given the carboxylic acid moieties, Negative mode is likely to be more sensitive.
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: These must be determined by infusing a pure standard of this compound (Molecular Formula: C37H54O11, Molecular Weight: 674.8 g/mol ).
-
Perform a full scan analysis to identify the precursor ion (e.g., [M-H]⁻ in negative mode, m/z 673.8).
-
Perform a product ion scan on the precursor to identify major fragment ions.
-
Select at least two intense and specific fragment ions for the MRM transitions (one for quantification, one for confirmation).
-
Data Presentation: LC-MS/MS Method Performance (Illustrative)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound. These values should be determined experimentally.
| Parameter | Result |
| **Linearity (R²) ** | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| MRM Transitions (Proposed) | Precursor (Q1): 673.8 [M-H]⁻ |
| Product (Q3) 1: To be determined | |
| Product (Q3) 2: To be determined |
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound.
Experimental Workflow
Caption: Workflow for this compound Analysis.
References
- 1. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Reveromycin C in Eukaryotic Cell Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin C is a polyketide antibiotic produced by the actinomycete Streptomyces sp. that has garnered significant interest for its potent inhibitory effects on eukaryotic cell growth. As a member of the reveromycin family, which also includes reveromycins A, B, and D, it exhibits a range of biological activities, including antifungal, antiproliferative, and morphological reversion properties.[1] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in research and drug development settings.
The primary molecular target of this compound is the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[2] By selectively inhibiting this essential enzyme, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis. This targeted mechanism of action makes it a valuable tool for studying protein synthesis and a potential candidate for therapeutic development.
Mechanism of Action
This compound exerts its eukaryotic cell growth inhibitory effects through the specific inhibition of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in the process of protein biosynthesis. IleRS is responsible for the correct attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code into functional proteins.
The inhibition of IleRS by this compound leads to a depletion of charged isoleucyl-tRNA, which in turn stalls the ribosomal machinery and halts protein synthesis.[1] This disruption of protein production has profound downstream effects on cellular processes, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.
Furthermore, this compound has been observed to inhibit the mitogenic activity stimulated by Epidermal Growth Factor (EGF).[3] This suggests an interference with signaling pathways that are crucial for cell growth and division, although the precise mechanism of this interaction is still under investigation.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and its analogue Reveromycin A against various eukaryotic cell lines and fungal pathogens.
Table 1: Antiproliferative and Morphological Reversion Activity of this compound
| Cell Line | Cell Type | Activity Type | Metric | Value (µg/mL) |
| KB | Human oral epidermoid carcinoma | Antiproliferative | IC50 | 2.0[4] |
| K562 | Human chronic myelogenous leukemia | Antiproliferative | IC50 | 2.0 |
| src-transformed NRK | Rat kidney cells | Morphological Reversion | EC50 | 1.58 |
Table 2: Antifungal Activity of this compound and Reveromycin A
| Organism | Compound | Metric | pH | Value (µg/mL) |
| Candida albicans | This compound | MIC | 3.0 | 2.0 |
| Candida albicans | This compound | MIC | 7.4 | >500 |
| Botrytis cinerea | Reveromycin A | EC50 | 4.5 | 0.88 |
| Mucor hiemalis | Reveromycin A | EC50 | 4.5 | 0.10 |
| Rhizopus stolonifer | Reveromycin A | EC50 | 4.5 | 0.12 |
| Sclerotinia sclerotiorum | Reveromycin A | EC50 | 4.5 | 0.20 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent eukaryotic cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target eukaryotic cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol describes the detection of apoptosis in eukaryotic cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target eukaryotic cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., at or near the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
In Vitro Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This protocol provides a general framework for an in vitro assay to measure the inhibition of IleRS activity by this compound. This assay typically measures the aminoacylation of tRNA with a radiolabeled amino acid.
Materials:
-
Purified eukaryotic Isoleucyl-tRNA Synthetase (IleRS)
-
tRNA specific for isoleucine (tRNAIle)
-
This compound
-
L-[³H]-Isoleucine
-
ATP
-
Reaction buffer (e.g., containing Tris-HCl, MgCl2, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, and L-[³H]-Isoleucine.
-
Inhibitor Pre-incubation: In separate tubes, pre-incubate the purified IleRS enzyme with various concentrations of this compound (and a vehicle control) for a short period at a specified temperature (e.g., 30°C).
-
Initiation of Reaction: Initiate the aminoacylation reaction by adding the tRNAIle to the enzyme-inhibitor mixture.
-
Time-course Sampling: At different time points, take aliquots of the reaction mixture and quench the reaction by spotting the aliquots onto glass fiber filters soaked in cold 10% TCA.
-
Washing: Wash the filters multiple times with cold 5% TCA to remove unincorporated radiolabeled isoleucine, followed by a final wash with ethanol.
-
Scintillation Counting: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]Ile-tRNAIle formed.
-
Data Analysis: Plot the amount of product formed over time for each inhibitor concentration. Determine the initial reaction rates and calculate the percentage of inhibition relative to the control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveromycin C_TargetMol [targetmol.com]
Application Notes and Protocols for Reveromycin in Mouse Models
Disclaimer: Extensive literature searches reveal a significant scarcity of in vivo studies specifically utilizing Reveromycin C in mouse models. The following application notes and protocols are therefore based on comprehensive data available for its close structural analog, Reveromycin A . Researchers should exercise caution and consider these protocols as a foundational guide, which may require optimization for this compound.
Introduction
Reveromycin A is a polyketide natural product isolated from the genus Streptomyces. It exhibits a range of biological activities, including anti-cancer, anti-osteoporotic, and anti-inflammatory effects. Its primary mechanism of action involves the selective inhibition of eukaryotic isoleucyl-tRNA synthetase, leading to the induction of apoptosis, particularly in cells within an acidic microenvironment, such as osteoclasts and some tumor cells.[1][2] These properties make Reveromycin A a compound of significant interest for in vivo studies in various disease models.
These application notes provide a summary of the quantitative data from key studies, detailed experimental protocols for the use of Reveromycin A in mouse models of osteoporosis, multiple myeloma, and periodontitis, and visualizations of its signaling pathway and experimental workflows.
Data Presentation
Table 1: Efficacy of Reveromycin A in an Ovariectomized (OVX) Mouse Model of Osteoporosis
| Mouse Strain | Treatment Group | Dosage | Administration Route | Duration | Key Findings | Reference |
| ddY | Vehicle (Saline) | - | Subcutaneous (s.c.), twice daily | 4 weeks | Significant bone loss in the distal metaphysis of the femur. | [3] |
| ddY | Reveromycin A | 0.4 mg/kg | Subcutaneous (s.c.), twice daily | 4 weeks | Marked prevention of bone loss. | [3] |
| ddY | Reveromycin A | 1 mg/kg | Subcutaneous (s.c.), twice daily | 4 weeks | Marked prevention of bone loss. | [3] |
| ddY | Reveromycin A | 4 mg/kg | Subcutaneous (s.c.), twice daily | 4 weeks | Marked prevention of bone loss. | |
| ddY | 17β-estradiol (E2) | 0.01 µ g/day | Subcutaneous (s.c.), via miniosmotic pump | 4 weeks | Marked prevention of bone loss. | |
| C57BL/6 | Vehicle | - | Not specified | 4 weeks | Significant bone loss. | |
| C57BL/6 | Reveromycin A | Not specified | Not specified | First 2 weeks | Strong inhibition of bone loss. | |
| C57BL/6 | Reveromycin A | Not specified | Not specified | Last 2 weeks | No significant inhibition of bone loss. |
Table 2: Efficacy of Reveromycin A in a SCID-rab Mouse Model of Multiple Myeloma
| Mouse Model | Treatment Group | Dosage | Administration Route | Duration | Key Findings | Reference |
| SCID-rab (INA6 cells) | Vehicle (Saline) | - | Intraperitoneal (i.p.), twice daily | 18 days | Marked radiolucent osteolytic lesions and increased tumor burden. | |
| SCID-rab (INA6 cells) | Reveromycin A | 4 mg/kg | Intraperitoneal (i.p.), twice daily | 18 days | Markedly decreased tumor size, suppressed bone destruction, and reduced serum levels of human soluble IL-6 receptor. | |
| SCID-rab (INA6 cells) | Bortezomib | 0.5 mg/kg | Intraperitoneal (i.p.), twice a week | 18 days | Suppression of tumor growth and bone destruction. | |
| SCID-rab (INA6 cells) | Reveromycin A + Bortezomib | 4 mg/kg (RMA) + 0.5 mg/kg (Bor) | i.p. (RMA: twice daily; Bor: twice a week) | 18 days | Enhanced suppression of tumor growth and bone destruction compared to single-agent treatment. |
Experimental Protocols
Ovariectomized (OVX) Mouse Model for Postmenopausal Osteoporosis
This protocol is adapted from studies investigating the effect of Reveromycin A on bone resorption in a model of postmenopausal osteoporosis.
Materials:
-
8-week-old female ddY or C57BL/6 mice
-
Reveromycin A
-
Vehicle (e.g., saline, 20% DMSO in polyethylene glycol-300)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments for ovariectomy
-
Subcutaneous osmotic minipumps (optional, for continuous delivery)
-
Soft X-ray machine or micro-computed tomography (µCT) scanner
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Ovariectomy:
-
Anesthetize the mice using an appropriate anesthetic regimen.
-
Perform bilateral ovariectomy to induce estrogen deficiency. Sham-operated animals undergo the same surgical procedure without the removal of the ovaries.
-
-
Treatment Administration:
-
One day after surgery, begin treatment administration.
-
Prepare a stock solution of Reveromycin A in the chosen vehicle.
-
Administer Reveromycin A subcutaneously at doses ranging from 0.4 to 4 mg/kg body weight, typically twice daily, for 4 weeks.
-
The vehicle is administered to the control and OVX groups.
-
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Endpoint Analysis:
-
After 4 weeks of treatment, euthanize the mice.
-
Excise the femora and subject them to radiographic analysis using a soft X-ray or µCT to assess bone mineral density and trabecular bone structure in the distal metaphysis.
-
SCID-rab Mouse Model for Multiple Myeloma
This protocol describes the use of a human multiple myeloma xenograft model in SCID mice with implanted rabbit femurs to evaluate the anti-tumor and anti-bone-resorptive effects of Reveromycin A.
Materials:
-
SCID mice
-
Rabbit femurs
-
Human multiple myeloma cell line (e.g., INA6)
-
Reveromycin A
-
Vehicle (e.g., saline)
-
Anesthetics
-
Surgical instruments
-
Micro-computed tomography (µCT) scanner
-
ELISA kit for human soluble IL-6 receptor
Procedure:
-
SCID-rab Model Generation:
-
Surgically implant rabbit femurs subcutaneously into SCID mice.
-
Allow one month for the implanted bones to integrate.
-
-
Tumor Cell Inoculation:
-
Directly inoculate the human multiple myeloma cell line (e.g., INA6) into the bone marrow cavity of the implanted rabbit femurs.
-
-
Tumor Growth Confirmation:
-
Monitor for tumor growth for 4 weeks post-inoculation. This can be assessed by measuring serum levels of human soluble IL-6 receptor.
-
-
Treatment Administration:
-
Once tumor growth is confirmed, randomize the mice into treatment groups.
-
Administer Reveromycin A intraperitoneally at a dose of 4 mg/kg, twice daily, for 18 days.
-
Administer the vehicle to the control group.
-
-
Endpoint Analysis:
-
Before and after the treatment period, perform soft X-ray and µCT imaging of the implanted rabbit femurs to visualize osteolytic lesions and tumor mass.
-
At the end of the study, collect blood to measure serum levels of human soluble IL-6 receptor as a marker of tumor burden.
-
Excise the implanted bones for histological analysis to quantify osteoclast numbers.
-
Mandatory Visualization
References
- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Reveromycin C: A Potent Tool for the Investigation of Isoleucyl-tRNA Synthetase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin C is a polyketide natural product that has garnered significant interest within the scientific community for its potent and selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IARS). As an essential enzyme in protein synthesis, IARS is responsible for the crucial step of charging tRNAIle with its cognate amino acid, isoleucine. The specific inhibition of this process by this compound provides a powerful chemical tool to probe the multifaceted roles of IARS in cellular physiology, from cell cycle regulation and stress signaling to its implications in various disease states, including cancer and osteoporosis. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in laboratory settings.
It is important to note that much of the detailed mechanistic and quantitative data available in the literature has been generated using Reveromycin A, a closely related structural analog. The information presented herein for this compound is based on the strong scientific consensus that their mechanism of action is identical, with data for Reveromycin A serving as a reliable proxy and starting point for experimental design.
Mechanism of Action
This compound exerts its biological effects by directly targeting and inhibiting the enzymatic activity of isoleucyl-tRNA synthetase. Structural and biochemical studies have revealed that Reveromycin A, and by extension this compound, functions as a competitive inhibitor with respect to tRNAIle.[1][2] It binds to the tRNA binding site within the catalytic domain of IARS. Interestingly, the binding of this compound is synergistic with L-isoleucine, indicating that the presence of the amino acid substrate enhances the inhibitory potency of the compound.[1][2] This specific mode of action makes this compound a highly selective tool for studying the consequences of IARS inhibition.
Quantitative Data for this compound and Analogs
The following tables summarize the inhibitory concentrations of Reveromycin A, a close analog of this compound, against its target enzyme and in various cell-based assays. This data is crucial for designing experiments and interpreting results.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Saccharomyces cerevisiae IARS (in cell extract) | 8 ng/mL | [3] |
| IC50 | In vitro protein translation (Rabbit reticulocyte lysate) | ~20 nM | |
| Kd | Saccharomyces cerevisiae IARS (presaturated with L-isoleucine) | 17 ± 2 nM | |
| Kd | Saccharomyces cerevisiae IARS (apo) | 155 ± 17 nM |
Table 1: In Vitro Inhibitory Activity of Reveromycin A
| Cell Line | Cell Type | IC50 | Reference |
| KB | Human epidermoid carcinoma | 1.3 - 2.0 µg/mL | |
| K562 | Human myelogenous leukemia | 1.3 - 2.0 µg/mL | |
| Multiple Myeloma (MM) cell lines | Human multiple myeloma | > 1 µM (at pH 7.4) | |
| Multiple Myeloma (MM) cell lines (acidified media, pH 6.4) | Human multiple myeloma | Induces cell death at 1 µM |
Table 2: Cellular Inhibitory Activity of Reveromycin A
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study IARS function.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO in medium at the same final concentration as the highest this compound dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of GCN2 Pathway Activation
This protocol details the detection of the phosphorylation of eIF2α, a key downstream marker of IARS inhibition and GCN2 kinase activation.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a predetermined concentration (e.g., 10-100 nM) for various time points (e.g., 1, 2, 4, 8 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF2α.
Protocol 3: Analysis of ERK and AKT Signaling
This protocol is for assessing the impact of this compound on the phosphorylation status of key kinases in the ERK and AKT signaling pathways.
Materials:
-
Same as Protocol 2, with the following primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), and anti-total-AKT.
Procedure:
-
Follow steps 1-5 from Protocol 2.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody against either phospho-ERK1/2 or phospho-AKT.
-
Follow steps 7-8 from Protocol 2, stripping and re-probing with the corresponding total protein antibody for normalization.
Signaling Pathways and Visualizations
Inhibition of IARS by this compound triggers a cascade of cellular events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected.
Caption: GCN2 signaling pathway activation by this compound.
Caption: Downstream signaling effects of IARS inhibition.
Caption: General experimental workflow using this compound.
Conclusion
This compound is an invaluable tool for dissecting the roles of isoleucyl-tRNA synthetase in cellular homeostasis and disease. Its specific mechanism of action allows for targeted studies of the consequences of inhibiting protein synthesis at the level of tRNA charging. The protocols and data provided in these application notes offer a comprehensive starting point for researchers to incorporate this compound into their studies of cell signaling, cancer biology, and other IARS-related research fields. As with any chemical probe, it is recommended that researchers perform initial dose-response and time-course experiments to optimize the conditions for their specific cell lines and experimental systems.
References
Application Notes and Protocols for Reveromycin C Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Reveromycin C, and its well-studied analogue Reveromycin A, are polyketide natural products isolated from Streptomyces sp. that exhibit potent and selective biological activities. These compounds are of significant interest in drug development due to their unique, pH-dependent mechanism of action and efficacy in various disease models, including cancer and osteoporosis.
Mechanism of Action
The primary molecular target of Reveromycin A is the eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. By inhibiting IleRS, Reveromycin A effectively halts protein translation, leading to cell cycle arrest and subsequent apoptosis.
A key feature of Reveromycin A is its nature as an "acid-seeking agent".[1] The molecule possesses three carboxylic groups, making it polar at physiological pH (~7.4). However, in acidic microenvironments (pH 6.4-7.0), such as those surrounding tumors or created by bone-resorbing osteoclasts, the compound becomes non-polar. This allows it to readily permeate the cell membrane and exert its cytotoxic effects.[1] This targeted activity makes Reveromycin a promising candidate for therapies that aim to minimize off-target effects on healthy tissues.[1] Studies have shown that its cytotoxic effects are significantly enhanced in acidic conditions, triggering caspase-dependent apoptosis through the activation of both initiator caspase-8 and caspase-9.[1]
Key Applications
-
Oncology: Particularly effective against cancers that create an acidic extracellular environment, such as multiple myeloma. It can overcome drug resistance conferred by the tumor microenvironment.[1]
-
Osteoporosis: Selectively induces apoptosis in acid-producing osteoclasts, the cells responsible for bone resorption, without significantly affecting osteoblasts.
-
Antifungal Research: Exhibits activity against various fungal strains.
Data Presentation
The following tables summarize the quantitative effects of Reveromycin A (RM-A) treatment on multiple myeloma cell lines, highlighting the pH-dependent nature of its activity.
Table 1: Effect of Reveromycin A on Cell Viability in Multiple Myeloma Cells
| Cell Line | Treatment | pH | Incubation Time | Viability (% of Control) |
| INA-6 | 1.0 µM RM-A | 7.4 | 24 hours | ~100% |
| INA-6 | 1.0 µM RM-A | 6.4 | 24 hours | ~40% |
| RPMI8226 | 1.0 µM RM-A | 7.4 | 24 hours | ~100% |
| RPMI8226 | 1.0 µM RM-A | 6.4 | 24 hours | ~50% |
| Data derived from studies on multiple myeloma cells, where viability was assessed using a WST-8 assay. |
Table 2: Induction of Apoptosis by Reveromycin A in Multiple Myeloma Cells
| Cell Line | Treatment | pH | Population | Percentage of Cells |
| INA-6 | No Treatment | 7.4 | Live | 96.1% |
| Apoptotic | 3.9% | |||
| 1.0 µM RM-A | 7.4 | Live | 95.8% | |
| Apoptotic | 4.2% | |||
| 1.0 µM RM-A | 6.4 | Live | 42.6% | |
| Apoptotic | 57.4% | |||
| RPMI8226 | No Treatment | 7.4 | Live | 94.6% |
| Apoptotic | 5.4% | |||
| 1.0 µM RM-A | 7.4 | Live | 93.9% | |
| Apoptotic | 6.1% | |||
| 1.0 µM RM-A | 6.4 | Live | 51.5% | |
| Apoptotic | 48.5% | |||
| Data from Annexin V and Propidium Iodide staining followed by flow cytometry analysis after 24 hours of treatment. The "Apoptotic" category combines early and late apoptotic cells. |
Visualized Pathways and Workflows
Caption: pH-dependent mechanism of action for this compound.
Caption: General experimental workflow for this compound treatment.
Caption: this compound induced apoptosis signaling cascade.
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-8 Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Target cells (e.g., INA-6, RPMI8226)
-
Complete culture medium
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well clear flat-bottom plates
-
pH-adjusted culture medium (e.g., using lactic acid for acidification)
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2x10⁵ cells/mL in 100 µL of complete culture medium per well. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
pH Adjustment (if applicable): For experiments testing pH-dependency, replace the medium with pH-adjusted medium (e.g., pH 7.4 and pH 6.4) just before treatment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Add the desired final concentrations (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
WST-8 Assay: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells from culture plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment with this compound as described above, harvest both adherent and suspension cells. For adherent cells, use trypsin and neutralize with serum-containing media. Collect all cells from each well.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases.
Materials:
-
Treated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-8, anti-cleaved caspase-9, anti-Sp1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-9, diluted according to the manufacturer's instructions) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes with TBST, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. Use β-actin as a loading control to ensure equal protein loading.
References
Troubleshooting & Optimization
Reveromycin C solubility issues and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Reveromycin C. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyketide antibiotic isolated from Streptomyces sp. It is a potent inhibitor of eukaryotic cell growth. Its primary mechanism of action is the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for protein synthesis, as it attaches the amino acid isoleucine to its corresponding tRNA. By inhibiting IleRS, this compound effectively halts protein synthesis, leading to cell growth arrest and apoptosis.[1]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents including methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is poorly soluble in water and acidic solutions.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions in organic solvents such as DMSO can also be stored at -20°C for short-term use. For long-term storage, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: How does pH affect the activity of this compound?
A4: The activity of Reveromycin A, a closely related analog, is enhanced in acidic environments.[3] This is because the acidic conditions suppress the dissociation of the carboxylic acid groups on the molecule, making it more cell-permeable.[1] It is likely that this compound behaves similarly. This property is particularly relevant in studies involving acidic microenvironments, such as in cancer research or studies on osteoclasts.
Q5: Is this compound known to inhibit any signaling pathways other than protein synthesis?
A5: Yes, this compound is described as an inhibitor of mitogenic activity induced by epidermal growth factor (EGF). Its analog, Reveromycin A, has been shown to inhibit transforming growth factor-alpha (TGF-α)-dependent cell proliferation in human ovarian carcinoma cells. TGF-α is a ligand for the EGF receptor (EGFR). This suggests that this compound may interfere with the EGFR signaling pathway, although the precise downstream mechanism of this inhibition is not fully elucidated.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. How can I prevent this?
Answer: This is a common issue with hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment when the DMSO is diluted. Here are several solutions:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a lower final concentration.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to your final volume, perform an intermediate dilution step.
-
Dilute your concentrated DMSO stock in pre-warmed (37°C) buffer or media.
-
Add this intermediate dilution to the final volume of pre-warmed buffer or media while gently vortexing.
-
-
Increase the Solvent Concentration (with caution): If your experimental system allows, you can slightly increase the final percentage of DMSO. However, be mindful that DMSO can have its own biological effects and is typically kept below 0.5% (v/v) in cell culture experiments.
-
Sonication: In some cases, brief sonication of the final solution can help to dissolve fine precipitates. Use a bath sonicator to avoid heating the sample.
Issue 2: Inconsistent Experimental Results
Question: I am observing high variability in the biological effects of this compound between experiments. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the handling of this compound:
-
Stock Solution Inhomogeneity: Ensure your DMSO stock solution is completely dissolved and homogenous before each use. If stored frozen, allow it to thaw completely at room temperature and vortex gently before making dilutions.
-
Degradation: While generally stable when stored properly, repeated freeze-thaw cycles can lead to degradation. Prepare small aliquots of your stock solution to minimize this. Protect the stock solution from light.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic tubes and pipette tips. To minimize this, use low-adhesion plastics or pre-rinse pipette tips with the solvent.
-
pH of the Medium: As the activity of Reveromycins can be pH-dependent, ensure the pH of your experimental buffer or cell culture medium is consistent across all experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Poor |
| Acidic Solutions | Poorly Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature and vortex gently.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of medium to get a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium while gently swirling the plate or tube. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to get a final concentration of 1 µM.
-
-
The final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Inhibition of EGF-dependent cell proliferation by this compound.
References
preventing degradation of Reveromycin C in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Reveromycin C during their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings. The guidance provided is based on the known stability of the closely related compound, Reveromycin A, and general principles for handling complex polyketides.
Q1: I am seeing inconsistent results or a loss of bioactivity in my experiments with this compound. What could be the cause?
A1: Inconsistent results or loss of bioactivity are often linked to the degradation of this compound. A primary cause of degradation for the related Reveromycin A is isomerization under acidic conditions. Reveromycin A can convert from its active 6,6-spiroacetal form to the less active 5,6-spiroacetal isomer, Reveromycin B.[1][2] It is highly probable that this compound is susceptible to similar pH-dependent degradation. Ensure that the pH of your buffers and media is carefully controlled and ideally maintained in the neutral to slightly alkaline range, unless the experimental protocol specifically requires acidic conditions.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
-
Powder: Store the lyophilized powder at -20°C or lower, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing to use, thaw the aliquot quickly and keep it on ice.
Q3: How should I prepare my working solutions of this compound to minimize degradation?
A3: To minimize degradation when preparing working solutions, it is crucial to control the solvent and pH.
-
Allow the stock solution aliquot to warm to room temperature before opening to prevent condensation.
-
Dilute the stock solution in a buffer or medium that is at a stable, neutral pH immediately before use.
-
Avoid prolonged storage of diluted, aqueous solutions. Prepare them fresh for each experiment.
-
If your experimental system is acidic, be aware that this may increase the rate of degradation. Consider performing a time-course experiment to determine the stability of this compound under your specific acidic conditions.
Q4: Are there any visible signs of this compound degradation?
A4: Visual inspection for precipitates or color changes is always recommended, but degradation of this compound, such as isomerization, may not result in a visible change. The most reliable method to assess the integrity of your this compound solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A degradation or isomerization event would appear as a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.
Q5: Can temperature and light affect the stability of this compound?
A5: Yes, temperature and light can contribute to the degradation of many complex organic molecules.[3][4] It is prudent to protect this compound solutions from light by using amber vials or wrapping containers in foil. Experiments should be conducted at the recommended temperature, and solutions should not be left at room temperature for extended periods. For long-term experiments, the thermal stability of this compound in your specific experimental setup should be validated.
Quantitative Data Summary
Specific quantitative stability data for this compound is not available in the literature. However, the qualitative relationship for the analogous Reveromycin A is summarized below. Researchers should perform their own stability studies to quantify the degradation of this compound under their specific experimental conditions.
| Condition | Effect on Reveromycin A (as a proxy for this compound) | Recommendation for this compound |
| Acidic pH | Promotes isomerization from the active 6,6-spiroacetal (Reveromycin A) to the less active 5,6-spiroacetal (Reveromycin B).[1] | Maintain neutral to slightly alkaline pH in solutions. If acidic conditions are necessary, minimize exposure time. |
| Temperature | Elevated temperatures can accelerate chemical degradation. | Store stock solutions at -80°C. Avoid prolonged exposure of working solutions to room or elevated temperatures. |
| Light | Can induce photodegradation in complex organic molecules. | Protect all solutions from light by using amber vials or aluminum foil. |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture and accelerate degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Assessing this compound Stability
This protocol provides a general method for monitoring the stability of this compound in solution. The exact parameters may need to be optimized for your specific equipment and experimental conditions.
1. Objective: To quantify the concentration of intact this compound over time under specific experimental conditions (e.g., different pH, temperature, or light exposure).
2. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
- Appropriate buffers for your experimental conditions
- HPLC system with a UV detector and a C18 reversed-phase column
3. Method:
- Sample Preparation:
- Prepare a fresh stock solution of this compound in DMSO.
- Dilute the stock solution to a final concentration in the desired experimental buffer.
- Divide the solution into multiple aliquots for time-point analysis.
- One aliquot should be immediately analyzed (Time 0).
- Store the remaining aliquots under the desired experimental conditions (e.g., 37°C, room temperature, protected from light, exposed to light).
- HPLC Analysis:
- At each designated time point (e.g., 0, 1, 4, 8, 24 hours), take one aliquot and inject it into the HPLC system.
- Example HPLC Conditions:
- Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: Start with a suitable gradient (e.g., 30% B, ramp to 95% B over 20 minutes)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Scan for an optimal wavelength or use a known absorbance maximum for similar compounds.
- Injection Volume: 10-20 µL
- Data Analysis:
- Integrate the peak area corresponding to this compound at each time point.
- Calculate the percentage of this compound remaining relative to the Time 0 sample.
- The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Inhibition of protein synthesis by this compound via IleRS.
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Extensive chemical degradation of bleomycin during attempted labelling with 51-Cr - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Reveromycin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reveromycin C. The information is designed to address common issues and ensure consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, similar to its analogue Reveromycin A, functions as a potent and selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS). By binding to IleRS, this compound prevents the charging of tRNA with isoleucine, a critical step in protein synthesis. This inhibition of protein synthesis ultimately leads to the induction of apoptosis (cell death) in susceptible cells.
Q2: What are the primary applications of this compound in research?
This compound and its analogues have demonstrated a range of biological activities, making them valuable tools in various research areas, including:
-
Cancer Research: Investigating the induction of apoptosis in tumor cells.[1]
-
Osteoporosis Research: Studying the selective induction of apoptosis in osteoclasts to inhibit bone resorption.[2]
-
Antifungal Research: Exploring its activity against certain fungal species.
Q3: How should this compound be stored?
For optimal stability, this compound should be stored as a powder at -20°C. If dissolved in a solvent such as DMSO for stock solutions, it is recommended to aliquot the solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is common practice to dissolve the compound in DMSO to create a high-concentration stock solution, which can then be diluted to the final working concentration in the culture medium.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can often be attributed to specific factors in the experimental setup. This guide addresses the most common issues and provides solutions.
Problem 1: Low or No Observed Cytotoxicity
Possible Cause: The most significant factor influencing the activity of Reveromycins is the pH of the extracellular environment.[3] this compound, like Reveromycin A, contains three carboxylic acid groups. At neutral pH (around 7.4), these groups are ionized, making the molecule polar and less able to permeate the cell membrane. In a more acidic environment (pH 6.4-7.0), the protonation of these carboxylic acid groups reduces the molecule's polarity, enhancing its ability to cross the cell membrane and exert its cytotoxic effects.[3]
Solution:
-
Measure and Adjust Medium pH: Ensure the pH of your cell culture medium is within the optimal range for your experiment. For cancer cell lines that induce an acidic microenvironment through glycolysis (the Warburg effect), the local pH may already be favorable.[3] However, for other cell types or in highly buffered media, the pH may remain neutral, limiting the compound's efficacy. Consider adjusting the medium's pH to the lower end of the physiological range (e.g., pH 7.0-7.2) or to a more acidic pH (e.g., 6.8) if your experimental design allows, to facilitate uptake.
-
Consider Cell Type: The cytotoxic effects of this compound can be highly dependent on the cell type and its metabolic state. Cells that naturally produce more lactic acid, such as highly glycolytic cancer cells or bone-resorbing osteoclasts, create an acidic microenvironment that enhances the uptake and activity of the compound.
Problem 2: High Variability Between Replicates
Possible Causes:
-
Inconsistent pH: Minor variations in the pH of the culture medium between wells or plates can lead to significant differences in this compound uptake and activity.
-
Compound Precipitation: Improper dissolution or dilution of the stock solution can lead to precipitation of the compound, resulting in inconsistent final concentrations.
-
Cell Density: Variations in cell seeding density can affect the local pH and the cell-to-drug ratio, leading to variable results.
Solutions:
-
Ensure Homogeneous pH: When preparing your media, ensure the pH is consistent across all experimental plates.
-
Proper Solubilization: Ensure your this compound stock solution is fully dissolved before diluting it into the culture medium. When diluting, add the stock solution to the medium and mix thoroughly to prevent precipitation.
-
Consistent Cell Seeding: Use a consistent cell seeding density across all wells and experiments to minimize variability.
Problem 3: Compound Appears to Degrade or Lose Potency
Possible Cause: The 6,6-spiroacetal core structure of Reveromycins is crucial for their biological activity. Under certain conditions, particularly acidic ones, this core can undergo rearrangement to a less active 5,6-spiroacetal form (Reveromycin B). While the acidic pH enhances uptake, prolonged exposure to highly acidic conditions could potentially lead to some degree of isomerization and loss of potency.
Solution:
-
Minimize Exposure to Harsh Conditions: While a slightly acidic pH is beneficial for activity, avoid prolonged incubation in extremely acidic conditions (pH < 6.0) unless experimentally required.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure consistent potency.
Data Presentation
The following table summarizes the reported IC50 values for Reveromycin A against various cell lines. While specific comparative data for this compound is limited, it is reported to have a similar biological profile and, in some cases, greater potency. Therefore, the IC50 values for this compound are expected to be in a similar or lower range than those of Reveromycin A.
| Cell Line | Cell Type | IC50 (Reveromycin A) | pH of Assay | Reference |
| INA-6 | Human Myeloma | ~1 µM | 6.4 | |
| RPMI8226 | Human Myeloma | ~1 µM | 6.4 | |
| Osteoclasts | Rabbit Bone Marrow | ~100 nM | Not Specified | |
| KB | Human Oral Cancer | Not Specified | Not Specified | |
| K562 | Human Leukemia | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability Assay (WST-8/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add WST-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the specified time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blotting for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-8, cleaved caspase-9, Sp1, and a loading control like β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Reveromycin C off-target effects and how to control for them
Welcome to the technical support center for Reveromycin C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data to help you anticipate and address potential challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
Based on studies of the closely related compound Reveromycin A, the primary molecular target of this compound is believed to be eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] IleRS is a crucial enzyme responsible for charging isoleucine to its cognate tRNA, an essential step in protein synthesis.[2] Inhibition of IleRS leads to a halt in protein production and can induce apoptosis.[3]
Q2: Why am I observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound?
Reveromycin A, and likely this compound, exhibits pH-dependent activity.[3] The molecule contains carboxylic acid groups and becomes more cell-permeable in acidic environments due to suppression of proton dissociation. If your cell culture medium has become acidic (e.g., due to high cell density and metabolic activity), you may observe increased uptake and consequently, higher cytotoxicity. It is crucial to monitor and maintain a stable pH in your cell cultures.
Q3: I am not observing the expected biological effect of this compound in my experiment. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
pH of the microenvironment: If the local pH around your cells is neutral or alkaline, the cell permeability of this compound may be reduced, leading to lower intracellular concentrations and diminished activity.
-
Cell type specificity: The cytotoxic effects of Reveromycin A have been shown to be more potent in cells that actively acidify their microenvironment, such as osteoclasts. Your cell line may not create such an acidic environment.
-
Compound stability: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
-
Target expression: While IleRS is a housekeeping enzyme, differences in expression levels or downstream cellular responses could influence the observed effect.
Q4: How can I be sure that the observed effects are due to the inhibition of isoleucyl-tRNA synthetase (on-target) and not other (off-target) effects?
This is a critical question in drug research. To confirm on-target activity, consider the following control experiments:
-
Target engagement assay: Directly measure the binding of this compound to IleRS.
-
Rescue experiment: Overexpress IleRS in your cells. If the cytotoxic effects of this compound are mitigated, it strongly suggests an on-target mechanism.
-
Use of an inactive analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
-
Amino acid supplementation: Supplementing the culture medium with high concentrations of isoleucine might partially rescue the cells from the effects of IleRS inhibition, although this can be cell-type dependent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between experimental replicates. | Inconsistent pH of the cell culture medium. | Regularly monitor the pH of your culture medium. Use buffered media (e.g., with HEPES) to maintain a stable pH. Ensure consistent cell seeding densities to avoid excessive medium acidification. |
| Cell viability assay timing. | The cytotoxic effects of inhibiting protein synthesis may take time to manifest. Perform a time-course experiment to determine the optimal endpoint for your assay. | |
| Unexpected cell morphology changes or cellular stress responses. | Off-target effects unrelated to IleRS inhibition. | Characterize the cellular response using techniques like RNA sequencing or proteomics to identify perturbed pathways. Compare the phenotype to that induced by other known IleRS inhibitors or by siRNA-mediated knockdown of IleRS. |
| General cytotoxicity due to high compound concentration. | Perform a dose-response curve to determine the optimal concentration range for your experiments, distinguishing between specific and non-specific toxicity. | |
| Discrepancy between in vitro enzyme inhibition and cellular activity. | Poor cell permeability. | As mentioned, permeability is pH-dependent. Ensure your cellular assay conditions do not have a pH that limits compound uptake. |
| Compound efflux. | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of small molecules. Test for the involvement of efflux pumps using known inhibitors. |
Quantitative Data
Direct quantitative data for this compound off-target effects is limited in the public domain. The following table summarizes the activity of the closely related Reveromycin A, which is expected to have a similar target profile.
| Compound | Target | Assay | Activity (IC50) | Reference |
| Reveromycin A | Eukaryotic Isoleucyl-tRNA Synthetase (IleRS) | In vitro enzyme activity | ~1.5 µM | |
| Reveromycin A | Protein Synthesis | In vitro translation assay | ~0.5 µM | |
| Reveromycin A | K562 cells (human immortalised myelogenous leukemia) | Cytotoxicity | Not specified | |
| Reveromycin A | KB cells (human oral carcinoma) | Cytotoxicity | Not specified | |
| Reveromycin A | Osteoclasts | Apoptosis Induction | Highly potent | |
| Reveromycin A | Candida albicans | Antifungal Activity (at pH 3.0) | 3 µM (MIC) |
Note: The activity of Reveromycins can be highly dependent on the specific experimental conditions, particularly pH.
Experimental Protocols
Controlling for pH-Dependent Effects
To minimize variability due to fluctuations in the pH of the cell culture medium, it is recommended to:
-
Use Buffered Media: Supplement your standard culture medium with a biological buffer such as HEPES (10-25 mM).
-
Monitor pH: Before and during your experiment, measure the pH of the medium using a calibrated pH meter.
-
Control Cell Density: Avoid letting cells become over-confluent, as high metabolic activity can lead to rapid acidification of the medium. Re-feed cells with fresh medium if necessary.
-
Establish a pH-Response Curve: To understand the impact of pH on this compound activity in your specific cell line, perform the experiment in parallel at different controlled pH values (e.g., 6.8, 7.2, and 7.6).
Isoleucyl-tRNA Synthetase (IleRS) Activity Assay (In Vitro)
This protocol is adapted from standard aminoacyl-tRNA synthetase assays.
Materials:
-
Recombinant eukaryotic IleRS
-
Total tRNA isolated from a relevant species (e.g., rabbit liver)
-
L-[14C]-Isoleucine
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, total tRNA, and L-[14C]-Isoleucine.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiate the reaction by adding recombinant IleRS.
-
Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a predetermined time within the linear range of the reaction.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a filter paper disc and immediately immersing it in ice-cold 10% TCA.
-
Wash the filter discs multiple times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled isoleucine.
-
Dry the filter discs and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Target Engagement Assay in Cells (Cellular Thermal Shift Assay - CETSA)
This protocol provides a general framework for assessing target engagement.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (containing protease inhibitors)
-
PBS
-
Equipment for heating samples precisely
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific for IleRS
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse them.
-
Clear the lysate by centrifugation.
-
Divide the supernatant into aliquots and heat them to a range of different temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Centrifuge the heated samples to pellet aggregated proteins.
-
Collect the supernatant (containing soluble proteins) and analyze the levels of soluble IleRS by SDS-PAGE and Western blotting.
-
Binding of this compound to IleRS is expected to stabilize the protein, resulting in more soluble IleRS remaining in the supernatant at higher temperatures compared to the vehicle control.
Visualizations
References
- 1. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Reveromycin C cytotoxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reveromycin C. The information is designed to help users address specific issues related to the cytotoxicity of this compound in non-target cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, often referred to as Reveromycin A, is a potent inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[1][2]. By binding to IleRS, this compound prevents the charging of tRNA with isoleucine, a critical step in protein synthesis. This inhibition of protein synthesis ultimately leads to cell cycle arrest and apoptosis[3].
Q2: Why is the cytotoxicity of this compound pH-dependent?
This compound possesses three carboxylic acid groups in its structure. At neutral or physiological pH (around 7.4), these groups are ionized, making the molecule hydrophilic and less able to cross cell membranes. However, in an acidic microenvironment (pH 6.8 or lower), the carboxylic acid groups become protonated, rendering the molecule more lipophilic. This increased lipophilicity enhances its ability to permeate cell membranes and exert its cytotoxic effects by inhibiting intracellular IleRS[3][4].
Q3: Which cell types are particularly sensitive to this compound?
Due to its pH-dependent activity, this compound exhibits selective cytotoxicity towards cells that create or reside in an acidic microenvironment. This includes:
-
Osteoclasts: These bone-resorbing cells naturally generate an acidic environment to dissolve bone matrix, making them highly susceptible to this compound-induced apoptosis.
-
Cancer Cells: Many types of cancer cells exhibit a "Warburg effect," characterized by high rates of glycolysis and lactic acid production, which leads to an acidic tumor microenvironment. This makes various cancer cell lines, such as multiple myeloma cells, sensitive to this compound under acidic conditions.
Q4: Is this compound cytotoxic to normal, non-target cells?
At physiological pH (7.4), this compound shows significantly reduced cytotoxicity to many normal cell types because its uptake is limited. However, if non-target cells are in an acidic environment, they can also be affected. For example, normal synoviocytes have been shown to undergo apoptosis in response to this compound at an acidic pH (6.8), whereas chondrocytes were not affected under the same conditions.
Troubleshooting Guide: Dealing with Non-Target Cell Cytotoxicity
Issue: I am observing significant cytotoxicity in my non-target control cells.
This is a common issue when the experimental conditions inadvertently create an acidic microenvironment. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Acidification of Culture Medium | - Regularly monitor the pH of your cell culture medium, especially for high-density cultures that can rapidly acidify the medium due to metabolic activity. - Change the medium more frequently to maintain a stable physiological pH. - Use a buffered medium, such as one containing HEPES, to provide greater pH stability. |
| Incorrect pH of Experimental Solutions | - Ensure that all solutions, including this compound stock solutions and dilutions, are prepared in buffers at the desired experimental pH. - Verify the final pH of the culture medium after the addition of all experimental reagents. |
| pH-Sensitive Cell Lines | - Some "normal" cell lines may be more sensitive to slight drops in pH. Characterize the pH sensitivity of your specific non-target cell line in the absence of this compound. |
| Inappropriate Assay Conditions | - When performing cytotoxicity assays, ensure that the assay itself does not alter the pH of the medium. For example, some metabolic assays can affect the pH. Include pH measurements as part of your assay validation. |
Issue: How can I selectively target cells in an acidic environment while sparing non-target cells?
The inherent pH-dependent activity of this compound is the key to achieving selectivity.
| Strategy | Implementation |
| Maintain Physiological pH for Non-Target Cells | - For co-culture experiments, if possible, use a perfusion system or frequent media changes to prevent the accumulation of acidic metabolites that could sensitize non-target cells. |
| Utilize pH-Controlled in vitro Models | - Employ specialized cell culture systems that allow for the creation of pH gradients to mimic the tumor microenvironment, enabling the study of this compound's effects on both target and non-target cells in a more controlled setting. |
| In Vivo Studies | - In animal models, the acidic tumor microenvironment will naturally enhance the uptake and activity of this compound in tumor tissues while having less effect on normal tissues with physiological pH. |
Data Presentation
The following table summarizes the pH-dependent cytotoxicity of Reveromycin A (the most studied form of this compound) on various cell lines, compiled from multiple sources. Note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Cell Type | Target/Non-Target | pH | Concentration (µM) | Effect | Reference |
| Osteoclasts | Target | 5.5 | 0.03 | ~50% decrease in cell number | |
| Osteoclasts | Target | 7.5 | 0.1 | No change in cell number | |
| Multiple Myeloma (INA-6) | Target | 6.4 | 1 | Apoptosis induction | |
| Multiple Myeloma (INA-6) | Target | 7.4 | 1 | No apoptosis | |
| Multiple Myeloma (RPMI8226) | Target | 6.4 | 1 | Apoptosis induction | |
| Multiple Myeloma (RPMI8226) | Target | 7.4 | 1 | No apoptosis | |
| Normal Synoviocytes | Non-Target | 6.8 | 10 | Significant apoptosis | |
| Normal Synoviocytes | Non-Target | 7.4 | 10 | No apoptosis or necrosis | |
| Chondrocytes | Non-Target | 6.8 | 10 | No apoptosis or necrosis | |
| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RAFLS) | Non-Target | Acidic/Physiological | 10 | No apoptosis or necrosis | |
| Normal Human Fibroblast-like Synoviocytes (NHFLS) | Non-Target | Acidic/Physiological | 10 | No apoptosis or necrosis |
Experimental Protocols
Protocol for Assessing pH-Dependent Cytotoxicity using MTT Assay
This protocol is adapted for evaluating the cytotoxicity of this compound at different pH values.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
pH meter
-
HCl and NaOH for pH adjustment of the medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Medium pH Adjustment: Prepare complete culture medium and adjust the pH to the desired levels (e.g., 7.4, 6.8, 6.4) using sterile HCl or NaOH. Pre-warm the pH-adjusted media to 37°C.
-
Treatment: Remove the overnight culture medium and wash the cells once with PBS. Add 100 µL of the corresponding pH-adjusted medium containing various concentrations of this compound to the wells. Include vehicle controls for each pH condition.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control for each pH condition and determine the IC50 values.
Protocol for Maintaining Acidic pH in Cell Culture
This protocol provides a method for establishing and maintaining an acidic extracellular pH for in vitro experiments.
Materials:
-
DMEM without sodium bicarbonate
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 7.5% w/v)
-
Lactic acid or HCl (sterile)
-
Complete medium supplements (e.g., FBS, antibiotics)
-
pH meter
Procedure:
-
Prepare Bicarbonate-Free Medium: Reconstitute DMEM powder without sodium bicarbonate and add all necessary supplements except for NaHCO₃.
-
Adjust Bicarbonate Concentration: To achieve a lower pH in a 5% CO₂ incubator, reduce the concentration of NaHCO₃. For example, for a target pH of ~6.8, you may need to add significantly less NaHCO₃ than for a standard medium at pH 7.4. The exact amount will need to be empirically determined for your specific incubator conditions.
-
Alternative pH Adjustment: Alternatively, prepare the medium with a standard amount of NaHCO₃ and then adjust the pH to the desired acidic level using sterile lactic acid or HCl.
-
Equilibration and Verification: After preparing the pH-adjusted medium, equilibrate it in the 5% CO₂ incubator for at least one hour. Measure the pH again to ensure it has stabilized at the target value.
-
Cell Culture: Use this conditioned medium for your experiments. Monitor the pH of the culture supernatant during the experiment, especially for longer incubation times, as cellular metabolism can further alter the pH.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing pH-Dependent Cytotoxicity
Caption: Workflow for evaluating pH-dependent cytotoxicity of this compound.
Logical Relationship for Mitigating Non-Target Cytotoxicity
References
- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis in apoptosis: differential requirements by the tumor necrosis factor alpha family and a DNA-damaging agent for caspases and the double-stranded RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability of Reveromycin C
Welcome to the Technical Support Center for Reveromycin C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production and analysis of this compound, a potent antibiotic inhibitor of mitogenic activity produced by Streptomyces species. Consistent, reproducible yields of this compound are crucial for reliable experimental outcomes and scalable production. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize batch-to-batch variability.
I. Troubleshooting Guides
This section addresses common issues encountered during the production and analysis of this compound, providing potential causes and actionable solutions.
Fermentation Troubleshooting
Issue: Low or Inconsistent this compound Titer
| Potential Cause | Recommended Solution(s) |
| Inoculum Variability | Standardize the age, spore concentration, and growth phase of the Streptomyces seed culture. Cryopreserve a large batch of a high-producing culture to ensure consistency across experiments. |
| Suboptimal Media Composition | Systematically optimize the carbon and nitrogen sources, as well as their ratio. For Streptomyces species producing related compounds, a medium containing soluble starch (3%), peptone (0.75%), yeast extract (0.025%), and soybean meal (1%) has been effective.[1][2] Consider screening different media components using a design of experiments (DoE) approach. |
| Inadequate Aeration and Agitation | Ensure dissolved oxygen (DO) levels are maintained above 20%.[1][2] Optimize the agitation speed (e.g., 200 rpm) and aeration rate (e.g., 0.75 vvm) to prevent oxygen limitation, which can trigger a switch from primary to secondary metabolism.[1] Foaming can be an indicator of active fermentation and should be controlled with an appropriate antifoaming agent. |
| pH Drift | Monitor and control the pH of the fermentation broth. The optimal pH for Reveromycin production by a related Streptomyces strain was found to be around 6.5. Use buffers in the medium or implement an automated pH control system in bioreactors. |
| Genetic Instability of the Producer Strain | Periodically re-isolate single colonies from the stock culture and screen for high producers to avoid population drift towards lower-producing variants. |
Issue: Poor or No Growth of Streptomyces
| Potential Cause | Recommended Solution(s) |
| Contamination | Implement strict aseptic techniques during all stages of culture handling. Regularly check for microbial contaminants by microscopy and plating on selective media. |
| Incorrect Incubation Temperature | The optimal growth temperature for many Streomyces species is around 28-30°C. Verify the accuracy of your incubator's temperature control. |
| Nutrient Limitation | Ensure the growth medium is not deficient in essential nutrients. Review the composition of your seed and production media. |
Extraction and Purification Troubleshooting
Issue: Low Recovery of this compound
| Potential Cause | Recommended Solution(s) |
| Incomplete Extraction | This compound is soluble in organic solvents like ethyl acetate. Ensure thorough mixing during liquid-liquid extraction and perform multiple extractions (at least 2-3 times) to maximize recovery. |
| Degradation During Extraction/Purification | Reveromycin A, a close analog, is known to undergo spiroacetal rearrangement under acidic conditions. It is plausible that this compound has similar stability issues. Avoid strongly acidic or basic conditions during extraction and purification. Work at reduced temperatures where possible. |
| Irreversible Adsorption to Chromatography Resin | If using silica gel chromatography, deactivation of the silica with a small percentage of a polar solvent in the mobile phase may be necessary to prevent irreversible binding of the polar this compound molecule. |
Issue: Co-elution of Impurities
| Potential Cause | Recommended Solution(s) |
| Insufficient Chromatographic Resolution | Optimize the mobile phase gradient and/or try a different stationary phase (e.g., C8 instead of C18) for HPLC purification. Consider using orthogonal purification techniques, such as ion-exchange chromatography followed by reversed-phase HPLC. |
| Presence of Structurally Similar Analogs | Streptomyces often produce a series of related compounds. High-resolution chromatography techniques like preparative HPLC are often necessary to separate these analogs. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal stage to harvest the fermentation for maximum this compound yield?
A1: Secondary metabolite production in Streptomyces typically occurs during the stationary phase of growth, which is often triggered by nutrient limitation. It is recommended to perform a time-course study, sampling the fermentation broth at regular intervals (e.g., every 12-24 hours) and quantifying the this compound concentration to determine the optimal harvest time for your specific strain and conditions. For a related strain, optimal production was observed at 72 hours.
Q2: How can I confirm the identity and purity of my isolated this compound?
A2: The identity and purity of this compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) can be used to assess purity and provide a characteristic UV spectrum. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirmation.
Q3: My this compound appears to degrade upon storage. What are the recommended storage conditions?
A3: While specific stability data for this compound is limited, related compounds like Mitomycin C show degradation at room temperature and in acidic conditions. It is recommended to store purified this compound as a dry powder at -20°C or below, protected from light. For solutions, prepare them fresh if possible. If storage of solutions is necessary, use a neutral pH buffer and store at low temperatures (e.g., -80°C) for long-term stability.
Q4: Can I use a chemically defined medium to reduce variability?
A4: Yes, using a chemically defined medium can significantly reduce batch-to-batch variability compared to complex media containing components like yeast extract or peptone, which can vary in composition. However, developing a chemically defined medium that supports high yields of this compound may require significant optimization.
III. Experimental Protocols
Fermentation of Streptomyces for this compound Production
This protocol is based on optimized conditions for the production of Reveromycins A and B from Streptomyces yanglinensis and can be adapted for this compound production.
a. Seed Culture Preparation:
-
Prepare a seed medium (e.g., ISP-2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L D-glucose, pH 7.0).
-
Inoculate 100 mL of seed medium in a 250 mL baffled flask with a spore suspension or mycelial fragment of the Streptomyces strain.
-
Incubate at 28°C with shaking at 150-200 rpm for 24-48 hours.
b. Production Fermentation:
-
Prepare the production medium. An example of an optimized medium contains: 30 g/L soluble starch, 7.5 g/L peptone, 0.25 g/L yeast extract, 10 g/L soybean meal, 0.5 g/L K₂HPO₄·3H₂O, 0.7 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.02 g/L MnSO₄·H₂O, and 0.01 g/L ZnSO₄·7H₂O.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate in a fermenter at 28°C for 72-96 hours with the following parameters:
-
pH: controlled at 6.5
-
Agitation: 200 rpm
-
Aeration: 0.75 vvm
-
Dissolved Oxygen (DO): maintained above 20%
-
Extraction and Preliminary Purification of this compound
This protocol is a general method for extracting secondary metabolites from Streptomyces fermentation broth.
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can be further purified by silica gel column chromatography, eluting with a gradient of chloroform-methanol.
HPLC Analysis of this compound
This method is suitable for the qualitative and quantitative analysis of this compound.
-
Column: Zorbax StableBond C8 (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.05% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.05% Formic Acid
-
Gradient: 10% B to 100% B over 15 minutes
-
Flow Rate: 1 mL/min
-
Detection: Diode Array Detector (DAD) monitoring at the UV absorbance maximum of this compound.
LC-MS/MS Method for Quantification (General Template)
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for separation of this compound from matrix components.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined empirically).
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the precursor ion (M+H⁺ or M-H⁻) and the most stable product ions for this compound (and an internal standard) by infusion into the mass spectrometer.
-
Validation: The method should be validated according to ICH M10 guidelines for specificity, linearity, accuracy, precision, and stability.
IV. Visualizations
Signaling and Biosynthesis
The biosynthesis of polyketides like this compound in Streptomyces is a complex process regulated by a variety of factors. While the specific signaling pathway for this compound is not fully elucidated, a general representation of the regulatory cascade is shown below.
Experimental Workflow
The following diagram illustrates the overall workflow from fermentation to purified this compound, highlighting key quality control checkpoints.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting low this compound yields.
References
Technical Support Center: Troubleshooting Reveromycin C Resistance in Cell Lines
Welcome to the technical support center for Reveromycin C. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot issues related to cell line resistance to this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a polyketide antibiotic, is structurally similar to Reveromycin A and is suggested to have a comparable, if not more potent, biological profile.[1] The primary mechanism of action for Reveromycin A is the inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[2][3] This enzyme is crucial for protein synthesis, as it attaches the amino acid isoleucine to its corresponding tRNA. By inhibiting IleRS, Reveromycin A, and presumably this compound, halt protein production, leading to cell cycle arrest and apoptosis. The activity of Reveromycin A has also been shown to be enhanced in acidic microenvironments, which may be relevant to the tumor microenvironment.
Q2: My cell line appears to be resistant to this compound. What are the potential reasons?
Resistance to this compound can arise from several factors, broadly categorized as:
-
Target-based resistance: Alterations in the drug's target, the isoleucyl-tRNA synthetase (IleRS), can prevent this compound from binding effectively. This is a common mechanism of resistance to aminoacyl-tRNA synthetase inhibitors.
-
Reduced intracellular drug concentration: The cells may be actively pumping the drug out or have reduced uptake, lowering the effective concentration of this compound inside the cell.
-
Experimental or technical issues: Inconsistent experimental setup, such as improper cell culture maintenance, incorrect drug concentration, or assay-related problems, can mimic the appearance of resistance.
Q3: How do I confirm that my cell line is truly resistant to this compound?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significantly higher IC50 value compared to sensitive cell lines indicates resistance. It is crucial to include a known sensitive cell line as a positive control in your experiments.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound.
If your experiments are yielding a higher than anticipated IC50 value for this compound, it may indicate resistance or a technical issue with your assay.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Inaccurate Drug Concentration | Verify the stock concentration of your this compound. Ensure proper dilution calculations and fresh preparation of working solutions for each experiment. |
| Cell Seeding Density | Optimize cell seeding density. High cell density can lead to reduced drug potency. Perform a preliminary experiment to determine the optimal seeding density for your cell line and assay duration. |
| Assay Interference | The components of your viability assay may interfere with this compound. If using a fluorescence-based assay, check for autofluorescence of the compound. Consider using an alternative viability assay (e.g., crystal violet) to confirm your results. |
| Cell Line Health and Passage Number | Ensure your cells are healthy and within a low passage number range. High passage numbers can lead to phenotypic and genotypic changes, affecting drug response. Always use cells from a well-characterized and tested cell bank. |
| Mycoplasma Contamination | Test your cell lines for mycoplasma contamination. Mycoplasma can significantly alter cellular responses to drugs. |
Issue 2: Confirmed this compound resistance in the cell line.
Once you have confirmed that your cell line exhibits a significantly higher IC50 for this compound compared to sensitive lines, the next step is to investigate the mechanism of resistance.
Investigating Resistance Mechanisms
| Resistance Mechanism | Experimental Approach | Expected Outcome if Mechanism is Present |
| Target Alteration (IleRS Mutation) | Sequence the coding region of the isoleucyl-tRNA synthetase (ILS1) gene from both your resistant and sensitive cell lines. | Identification of mutations in the ILS1 gene of the resistant cell line that are absent in the sensitive line. |
| Target Overexpression | Quantify the protein levels of IleRS in both sensitive and resistant cell lines using Western Blotting. | Increased expression of IleRS in the resistant cell line compared to the sensitive line. |
| Reduced Drug-Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) to assess the binding of this compound to IleRS in intact cells. | A smaller thermal shift of IleRS in the presence of this compound in the resistant cell line compared to the sensitive line, indicating reduced binding. |
| Decreased Protein Synthesis Inhibition | Conduct an in vitro translation assay using cell lysates from both sensitive and resistant lines in the presence of this compound. | The cell lysate from the resistant line will show less inhibition of protein synthesis at a given concentration of this compound compared to the lysate from the sensitive line. |
Data Presentation
Table 1: Comparative IC50 Values of Reveromycin A in Various Cancer Cell Lines
Disclaimer: Specific IC50 values for this compound are not widely available in the published literature. The following table provides IC50 values for Reveromycin A, a close structural and functional analog. It has been reported that this compound generally exhibits higher potency than Reveromycin A.[1] Therefore, IC50 values for this compound in sensitive cell lines are expected to be lower than the values listed below.
| Cell Line | Cancer Type | Reveromycin A IC50 (µg/mL) |
| Human Tumor Cell Line Panel | Various | 1.3 - 2.0 |
This data is intended to provide a general reference range for the activity of Reveromycins.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for IleRS Expression
-
Cell Lysis: Lyse an equal number of cells from both sensitive and resistant cell lines using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IleRS overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the IleRS signal to the loading control to compare its expression levels between the sensitive and resistant cell lines.
Protocol 3: Sequencing of the Isoleucyl-tRNA Synthetase (ILS1) Gene
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both sensitive and resistant cell lines and reverse transcribe it into cDNA.
-
PCR Amplification: Design primers to amplify the entire coding sequence of the ILS1 gene from the cDNA. Perform PCR to amplify the gene.
-
Gel Electrophoresis and Purification: Run the PCR products on an agarose gel to verify the size of the amplicon. Purify the PCR product from the gel or directly from the PCR reaction.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing. It is advisable to sequence with both forward and reverse primers and to use internal primers for full coverage of a large gene.
-
Sequence Analysis: Align the obtained sequences from the sensitive and resistant cell lines with the reference sequence for the ILS1 gene to identify any mutations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for troubleshooting resistance.
Caption: Logical flow for troubleshooting this compound resistance.
References
Validation & Comparative
A Comparative Guide to Isoleucyl-tRNA Synthetase Inhibitors: Reveromycin C in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Reveromycin C and other prominent inhibitors of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis and a validated target for antimicrobial and anticancer therapies. Due to the limited availability of specific biochemical data for this compound, this guide will utilize data from its closely related analogue, Reveromycin A, as a representative of the Reveromycin family. This comparison includes quantitative data on inhibitory potency, selectivity, and mechanism of action, alongside detailed experimental protocols and visual diagrams to elucidate key concepts.
Introduction to Isoleucyl-tRNA Synthetase and its Inhibitors
Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for the accurate attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNAIle). This process, known as aminoacylation, is a fundamental step in protein synthesis. Inhibition of IleRS leads to the depletion of charged tRNAIle, stalling protein production and ultimately causing cell death.[1] The structural differences between prokaryotic and eukaryotic IleRS enzymes allow for the development of selective inhibitors, making it an attractive target for novel antibiotics. Furthermore, some inhibitors have shown efficacy against eukaryotic cells, opening avenues for anticancer and antifungal drug development.[1][2]
This guide will focus on a comparative analysis of three key IleRS inhibitors:
-
Reveromycin A (as a proxy for this compound): A polyketide natural product that selectively inhibits eukaryotic cytoplasmic IleRS.[1][2]
-
Mupirocin: A well-established topical antibiotic that specifically targets bacterial IleRS.
-
Thiomarinol: A potent hybrid antibiotic with strong activity against bacterial IleRS, including resistant strains.
Mechanism of Action and Molecular Interactions
The primary mechanism of these inhibitors is to block the catalytic activity of IleRS. However, their specific binding modes and interactions within the enzyme's active site differ, influencing their potency and selectivity.
Reveromycin A exhibits a unique mechanism by competing with the tRNAIle substrate for binding to the enzyme. Its binding is facilitated by the presence of the isoleucyl-adenylate (Ile-AMP) intermediate, suggesting a synergistic binding mechanism. This mode of action, targeting the tRNA binding site, is distinct from many other aminoacyl-tRNA synthetase inhibitors that typically compete with the amino acid or ATP.
Mupirocin acts as a competitive inhibitor with respect to isoleucine and ATP. It binds to the synthetase's active site, preventing the formation of the Ile-AMP intermediate.
Thiomarinol , a hybrid of a mupirocin analogue and a dithiolopyrrolone, also targets IleRS. Its high potency is attributed to its tight binding to the enzyme.
dot
Caption: Mechanism of IleRS in protein synthesis and points of inhibition.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for the inhibitory activities of Reveromycin A, Mupirocin, and Thiomarinol. It is important to note that the experimental conditions and target organisms vary between studies, which should be considered when making direct comparisons.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target Enzyme | Parameter | Value |
| Reveromycin A | Saccharomyces cerevisiae IleRS | IC50 | 10 nM |
| Saccharomyces cerevisiae IleRS | Kd | 763 ± 178 nM (in presence of tRNAIle) | |
| Mupirocin | Staphylococcus aureus IleRS | Ki | ~240 pM |
| Thiomarinol | Staphylococcus aureus IleRS | Ki | ~370 pM |
| Staphylococcus aureus IleRS | Kd | 11 ± 6 fM |
Table 2: Cellular and Antifungal/Antibacterial Activity
| Inhibitor | Target Organism/Cell Line | Parameter | Value |
| Reveromycin A | Osteoclasts | IC50 (Survival) | 0.2 µM |
| Candida albicans | MIC | 3 µM (at pH 3.0) | |
| Human Tumor Cell Lines (KB, K562) | IC50 | 1.3 - 2.0 µg/mL | |
| Mupirocin | Methicillin-resistant S. aureus (MRSA) | MIC | 0.25 µM |
| Thiomarinol | Methicillin-resistant S. aureus (MRSA) | MIC | 0.002 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (Aminoacylation Assay)
This assay measures the ability of an inhibitor to block the IleRS-catalyzed attachment of radiolabeled isoleucine to its tRNA.
dot
Caption: Workflow for an IleRS aminoacylation inhibition assay.
Materials:
-
Purified IleRS enzyme
-
tRNAIle
-
L-[14C]Isoleucine or L-[3H]Isoleucine
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Test inhibitor (e.g., this compound)
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
5% (w/v) TCA, ice-cold
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled isoleucine.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction tubes. Include a control reaction with no inhibitor.
-
Enzyme and tRNA Addition: Add tRNAIle and purified IleRS to initiate the reaction. The order of addition may be varied depending on the experimental design (e.g., pre-incubation of enzyme with inhibitor).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled isoleucine.
-
Filtration: Filter the reaction mixture through glass fiber filters under vacuum. The precipitated, radiolabeled aminoacyl-tRNA will be retained on the filter.
-
Washing: Wash the filters several times with ice-cold 5% TCA to remove any unincorporated radiolabeled isoleucine.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
In Vitro Protein Synthesis Inhibition Assay
This assay assesses the overall impact of an inhibitor on protein translation in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate system (commercially available)
-
Luciferase mRNA
-
Test inhibitor (e.g., Reveromycin A/C)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the rabbit reticulocyte lysate, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).
-
mRNA and Inhibitor Addition: Add luciferase mRNA to the lysate, followed by the addition of the test inhibitor at various concentrations.
-
Incubation: Incubate the plate at 30°C for 1.5 hours to allow for protein synthesis.
-
Luminescence Measurement: Add the luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence using a luminometer. The light output is proportional to the amount of functional luciferase synthesized.
-
Data Analysis: Normalize the luminescence values to a control without any inhibitor and calculate the IC50 for protein synthesis inhibition.
Classification of Isoleucyl-tRNA Synthetase Inhibitors
The inhibitors discussed in this guide can be classified based on their chemical nature and target organism selectivity.
dot
Caption: Classification of selected IleRS inhibitors.
Conclusion
Reveromycin A, as a representative for this compound, is a potent and selective inhibitor of eukaryotic isoleucyl-tRNA synthetase with a unique tRNA-competitive mechanism. This contrasts with the well-established bacterial IleRS inhibitors, Mupirocin and the highly potent Thiomarinol, which primarily compete with the amino acid and ATP substrates. The distinct selectivity profiles of these inhibitors highlight the potential for developing targeted therapies for a range of diseases, from bacterial infections to cancer. Further research is warranted to elucidate the specific inhibitory properties of this compound and to fully explore the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a foundation for such future investigations.
References
Reveromycin C: A Comparative Analysis of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Reveromycin C, focusing on its performance against other members of the Reveromycin family and alternative compounds based on available experimental data. While quantitative data for this compound is limited in publicly accessible literature, this guide summarizes the known activities and provides context through comparative data for its well-studied analogue, Reveromycin A.
Data Presentation: Comparative Biological Activities
Direct quantitative comparisons of this compound with other compounds are scarce. However, early studies have indicated that the biological effects of Reveromycins A, C, and D on eukaryotic cells are very similar, while those of Reveromycin B are significantly weaker. The primary mechanism of action for Reveromycin A is the selective inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), which leads to the inhibition of protein synthesis. It is presumed that this compound shares this mechanism.
The following tables present data for Reveromycin A, which, based on available literature, can be considered indicative of the expected activity of this compound.
Table 1: Comparative Antiproliferative Activity of Reveromycin A Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of Reveromycin A | Reference Compound | IC50 (µM) of Reference |
| INA-6 | Multiple Myeloma | ~1 (at pH 6.4) | Bortezomib | Varies |
| RPMI8226 | Multiple Myeloma | ~1 (at pH 6.4) | Bortezomib | Varies |
| KB | Human Epidermoid Carcinoma | Data not available | - | - |
| K562 | Chronic Myelogenous Leukemia | Data not available | - | - |
Note: The cytotoxic effects of Reveromycin A against multiple myeloma cells are significantly enhanced in acidic environments (pH 6.4), mimicking the tumor microenvironment.
Table 2: Comparative Antifungal Activity of Reveromycins
| Fungal Species | Reveromycin A (MIC µg/mL) | Reveromycin B (MIC µg/mL) | Reference Fungicide | MIC (µg/mL) of Reference |
| Botrytis cinerea | < 0.3125 (at pH 4.5) | > 100 (at pH 4.5) | Pyrimethanil | Not available |
| Mucor hiemalis | < 0.3125 (at pH 4.5) | > 100 (at pH 4.5) | Captan | Not available |
| Rhizopus stolonifer | < 0.3125 (at pH 4.5) | > 100 (at pH 4.5) | Captan | Not available |
| Sclerotinia sclerotiorum | < 0.3125 (at pH 4.5) | > 100 (at pH 4.5) | Dimetachlone | Not available |
Note: The antifungal activity of Reveromycin A is pH-dependent, showing higher potency in acidic conditions. Reveromycin B shows significantly weaker antifungal activity.
Experimental Protocols
Antiproliferative Activity Assay (e.g., MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared according to established guidelines (e.g., CLSI).
-
Compound Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate with RPMI-1640 medium buffered with MOPS.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (e.g., 80% reduction, MIC80).
Morphological Reversion of src-transformed NRK cells
-
Cell Culture: Temperature-sensitive v-src-transformed rat kidney (src-ts-NRK) cells are cultured under permissive temperatures (e.g., 33°C) to maintain the transformed phenotype.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Temperature Shift: The cells are then shifted to a non-permissive temperature (e.g., 39°C) to inactivate the v-src kinase.
-
Morphological Observation: The morphology of the cells is observed under a microscope. Reversion to a normal, flattened phenotype in the presence of the compound at the permissive temperature indicates inhibitory activity against the src-induced transformation.
Mandatory Visualization
Signaling Pathway of Reveromycin-Induced Apoptosis
The proposed signaling pathway for Reveromycin A-induced apoptosis in cancer cells, particularly under acidic conditions, involves both intrinsic and extrinsic pathways. It is hypothesized that this compound follows a similar mechanism.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Antiproliferative Assay
Safety Operating Guide
Essential Safety and Disposal Procedures for Reveromycin C
For researchers, scientists, and drug development professionals handling Reveromycin C, understanding the proper safety and disposal protocols is paramount. This document provides a comprehensive guide to ensure the safe management and disposal of this compound in a laboratory setting.
Safety Data Summary
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory safety precautions should always be observed.
| Property | Data | Reference |
| GHS Classification | Not classified as hazardous | |
| Flammability | Product is not flammable | |
| Explosion Hazard | Product does not present an explosion hazard | |
| First Aid: Skin Contact | The product does not generally irritate the skin. | |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | |
| First Aid: Inhalation | Supply fresh air; consult a doctor in case of complaints. | |
| First Aid: Swallowing | If symptoms persist, consult a doctor. | |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water. | |
| Spill Cleanup | Pick up mechanically. |
Experimental Protocols: Proper Disposal of this compound
While this compound is not classified as hazardous, it is crucial to follow a structured disposal plan to maintain a safe laboratory environment and comply with institutional and local regulations. The following protocol outlines the recommended steps for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Confirm that the this compound waste is not mixed with any hazardous materials. The "Mixture Rule" states that if a non-hazardous waste is mixed with a hazardous waste, the entire mixture must be treated as hazardous.
-
Maintain separate waste streams for non-hazardous and hazardous materials to avoid cross-contamination and reduce disposal costs.
2. Consultation with Institutional Environmental Health & Safety (EHS):
-
Before disposing of any chemical waste, including non-hazardous substances, consult your institution's EHS department or refer to your laboratory's specific waste management plan.
-
EHS can provide guidance on the specific local and institutional regulations for the disposal of non-hazardous chemical waste.
3. Disposal of Solid this compound Waste:
-
For pure, uncontaminated this compound powder:
-
If permitted by your institution's EHS guidelines for non-hazardous solids, this waste may be disposable in the regular laboratory trash.
-
Place the solid waste in a sealed, clearly labeled container before placing it in the designated waste receptacle.
-
-
For contaminated labware (e.g., pipette tips, tubes):
-
If contaminated with this compound only, these items can typically be disposed of in the regular laboratory trash.
-
Ensure there are no freestanding liquids in the containers.
-
4. Disposal of this compound Solutions:
-
Aqueous Solutions:
-
While some non-hazardous liquid waste may be suitable for drain disposal, the this compound SDS explicitly states to "Do not allow to enter sewers/ surface or ground water."
-
Therefore, aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Consult with your EHS department for the final disposal method of this container, which will likely be through a chemical waste contractor.
-
-
Solvent-Based Solutions:
-
Solutions of this compound in hazardous solvents (e.g., flammable, toxic, or corrosive solvents) must be treated as hazardous waste.
-
Collect this waste in a designated hazardous waste container that is properly labeled with the contents.
-
Arrange for pickup and disposal through your institution's hazardous waste management program.
-
This compound Disposal Workflow
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
